molecular formula C10H17N3O3S B014460 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL CAS No. 7400-05-7

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL

Cat. No.: B014460
CAS No.: 7400-05-7
M. Wt: 259.33 g/mol
InChI Key: GKSGXTLNGDMLRR-UHFFFAOYSA-N
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Description

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL, also known as 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL, is a useful research compound. Its molecular formula is C10H17N3O3S and its molecular weight is 259.33 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSGXTLNGDMLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(NC(=S)NC1=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224791
Record name 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol
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Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7400-05-7
Record name 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7400-05-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59249
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-5-(2,2-DIETHOXYETHYL)-2-MERCAPTO-4-PYRIMIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVX56FS6AO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Solubility & Handling of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

[1]

Executive Summary & Compound Profile

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (hereafter referred to as Compound 7400 ) is a polyfunctional pyrimidine derivative.[1][2][3] Its utility in drug development stems from its ability to undergo cyclization to form fused ring systems (e.g., pyrrolo[2,3-d]pyrimidines).[1]

However, its handling is complicated by two competing physicochemical factors:[1]

  • Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between lactam-thione and lactim-thiol forms, heavily influencing its solubility profile.[1]

  • Acetal Sensitivity: The 5-(2,2-diethoxyethyl) side chain is an acetal, which is chemically stable in basic media but highly susceptible to hydrolysis in acidic environments.[1]

Physicochemical Snapshot
PropertyDataContext
CAS Number 7400-05-7Unique Identifier
Molecular Formula C₁₀H₁₇N₃O₃SMW: 259.33 g/mol
Appearance White to Off-White PowderCrystalline solid
Melting Point >300°C (Decomp) or ~193°CPolymorph dependent; high MP indicates strong intermolecular H-bonding.[1]
pKa (Predicted) ~8.08Acidic proton at N3/O4/S2 positions.[1]
Solubility Class Polar Aprotic SolubleHigh in DMSO/DMF; Moderate in Alcohols; Low in Water.[1]

Solubility Analysis: DMSO vs. Methanol

The solubility of Compound 7400 is dictated by its ability to act as both a hydrogen bond donor (amine, amide/hydroxyl) and acceptor (pyrimidine nitrogens, carbonyl/thiocarbonyl).[1]

A. Solubility in DMSO (Dimethyl Sulfoxide)

Rating: High (>50 mg/mL) [1]

  • Mechanism: DMSO is a powerful polar aprotic solvent that effectively disrupts the strong intermolecular hydrogen bonding network (N-H[1]···O and N-H[1][4]···N) that holds the crystal lattice together.[1] It stabilizes the polar tautomeric forms (likely the thione-oxo form) via dipole-dipole interactions.[1]

  • Utility: DMSO is the preferred solvent for:

    • NMR Spectroscopy: To observe exchangeable protons.[1]

    • Stock Solutions: For biological assays or subsequent chemical reactions.

  • Scientist’s Note: While highly soluble, DMSO is hygroscopic.[1] Absorbed water can slowly hydrolyze the acetal side chain if the solution becomes slightly acidic over time.[1] Always use anhydrous DMSO (≥99.9%) .[1]

B. Solubility in Methanol (MeOH)

Rating: Moderate (10–30 mg/mL) [1]

  • Mechanism: Methanol is a polar protic solvent.[1] While it can solvate the polar pyrimidine core, the solubility is lower than in DMSO because the crystal lattice energy (solute-solute interactions) competes strongly with solute-solvent interactions.[1]

  • Utility: Methanol is ideal for:

    • Recrystallization: Often used in combination with water (antisolvent) to purify the compound.[1]

    • Reaction Solvent: Suitable for base-catalyzed cyclizations where the acetal must remain intact.[1]

  • Critical Warning: Avoid acidic methanol. Even trace HCl in methanol will catalyze the deprotection of the acetal to the aldehyde, leading to polymerization or degradation.[1]

Experimental Workflows & Protocols

Protocol A: Preparation of Stable Stock Solution (DMSO)

Objective: Create a 50 mM stock solution for analytical or synthetic use.

  • Calculate: For 10 mL of 50 mM solution, weigh 129.7 mg of Compound 7400.[1]

  • Solvent Prep: Purge anhydrous DMSO with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (prevents oxidation of the mercapto group to a disulfide).[1]

  • Dissolution:

    • Add solid to a vial.

    • Add 5 mL DMSO.[1] Vortex for 30 seconds.[1]

    • Observation: If dissolution is incomplete, warm the vial to 40°C in a water bath for 2 minutes. The endothermic dissolution often requires thermal initiation.[1]

    • Add remaining DMSO to volume.[1]

  • Storage: Aliquot into amber glass vials (protect from light). Store at -20°C.

Protocol B: Purification via Recrystallization (Methanol/Water)

Objective: Purify crude material to remove inorganic salts or trace isomers.[1]

  • Dissolution: Suspend crude Compound 7400 in Methanol (20 mL per gram).

  • Reflux: Heat to reflux (65°C). Add additional Methanol dropwise until the solid fully dissolves.[1]

    • Note: If a small amount of insoluble material remains, filter hot through a sintered glass funnel.[1]

  • Precipitation: Remove from heat. Slowly add Water (antisolvent) dropwise to the hot solution until a persistent turbidity appears (approx. ratio 3:1 MeOH:Water).[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Isolation: Filter the white crystals, wash with cold 50% MeOH/Water, and dry under vacuum over P₂O₅.

Visualizing the Logic: Stability & Handling

The following diagram illustrates the critical decision pathways for handling Compound 7400, emphasizing the protection of the acetal group and the mercapto moiety.

GStartCompound 7400(Solid Powder)Solvent_ChoiceSelect Solvent SystemStart->Solvent_ChoiceDMSO_PathDMSO (Anhydrous)Solvent_Choice->DMSO_PathFor Analysis/RxnMeOH_PathMethanol (Neutral/Basic)Solvent_Choice->MeOH_PathFor PurificationAcid_PathAcidic Media(pH < 5)Solvent_Choice->Acid_PathAvoid!DissolutionDissolution(Vortex / 40°C)DMSO_Path->DissolutionRecrystRecrystallization(Reflux)MeOH_Path->RecrystRisk_HydRisk: Acetal Hydrolysis(Aldehyde Formation)Acid_Path->Risk_HydRisk_OxRisk: Disulfide Formation(-S-S-)Dissolution->Risk_OxIf O2 presentSafe_UseSafe for: NMR, Assays,Base-Catalyzed RxnDissolution->Safe_UseRecryst->Safe_UseCool slowlyRisk_Ox->Safe_UseArgon Purge RequiredDegradationDEGRADATION(Polymerization)Risk_Hyd->Degradation

Caption: Decision matrix for solvent selection. Red paths indicate chemical instability risks (Acetal hydrolysis or Thiol oxidation) that must be mitigated.[1]

References

  • PubChem. (2025).[1] Compound Summary: 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol (CAS 7400-05-7).[1][2][3] National Library of Medicine.[1] [Link][1]

  • Taylor, E. C., et al. (1992).[1] Synthesis of Pemetrexed and related antifolates.[1] (Contextual citation for the cyclization of acetal intermediates). Journal of Medicinal Chemistry.

Technical Guide: The Strategic Role of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol in 7-Deazapurine Synthesis

[1][2]

Executive Summary

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS: 7400-05-7 ) is a high-value heterocyclic intermediate primarily used in the de novo synthesis of pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines).[1][2] This scaffold is the structural core of a critical class of Janus Kinase (JAK) inhibitors, including Tofacitinib , Ruxolitinib , and Baricitinib .[1][2]

The compound’s utility stems from its unique trifunctional design:

  • Pyrimidine Core: Established via condensation.[1][2]

  • Latent Electrophile (Acetal): A masked aldehyde at the C5 position, ready for acid-catalyzed cyclization.[1][2]

  • Labile Handle (Thiol): A C2-mercapto group that facilitates initial ring formation but can be easily excised (desulfurized) or functionalized to tune solubility and potency.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Structural Characteristics

The molecule exists in dynamic equilibrium between thione/thiol and keto/enol tautomers.[1][2] In solution, the 2-thioxo-4-oxo form often predominates, though it is chemically treated as the mercapto-ol congener during nucleophilic substitutions.[1][2]

PropertyData
IUPAC Name 6-Amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one
CAS Number 7400-05-7
Molecular Formula C₁₀H₁₇N₃O₃S
Molecular Weight 259.33 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 193–196 °C (dec.)[1][2][3][4]
Solubility Soluble in DMSO, DMF; sparingly soluble in water; insoluble in non-polar solvents.[1][2]
Tautomeric Equilibrium

Understanding the tautomerism is vital for predicting reactivity during alkylation or chlorination steps.[1][2]

  • Solid State: Predominantly the 2-thioxo-4-pyrimidinone tautomer.[1][2]

  • Reactivity: The sulfur atom at C2 is highly nucleophilic, often requiring protection (e.g., methylation) or removal (desulfurization) to prevent side reactions during the subsequent acid-catalyzed cyclization.[1][2]

Synthetic Utility: The "JAK Scaffold" Pathway

The primary industrial application of this intermediate is the production of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine , the universal precursor for JAK inhibitors.[1][2]

Mechanism of Action: The "Masked" Cyclization

The 2,2-diethoxyethyl side chain acts as a "masked" aldehyde.[1][2] Under acidic conditions, the acetal hydrolyzes to release an aldehyde, which immediately undergoes intramolecular condensation with the C6-amino group.[1][2] This forms the pyrrole ring, fusing it to the pyrimidine.[1][2]

Visualization of the Synthetic Pathway

The following diagram illustrates the conversion of raw materials into the active pharmaceutical ingredient (API) core using the target intermediate.

JAK_SynthesisStartEthyl 2-cyano-4,4-diethoxybutanoate+ ThioureaInterTARGET INTERMEDIATE6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol(CAS 7400-05-7)Start->InterCondensation (NaOEt/EtOH)Desulf6-Amino-5-(2,2-diethoxyethyl)-pyrimidin-4-ol(Desulfurized)Inter->DesulfDesulfurization (Raney Ni)Cyclized7H-Pyrrolo[2,3-d]pyrimidin-4-ol(7-Deazahypoxanthine)Inter->CyclizedAlt: Cyclization before Desulfurization(Less Common)Desulf->CyclizedAcid Hydrolysis (HCl/H2O)Intramolecular CyclizationChlorinated4-Chloro-7H-pyrrolo[2,3-d]pyrimidine(Universal JAK Scaffold)Cyclized->ChlorinatedChlorination (POCl3)DrugsJAK Inhibitors(Tofacitinib, Ruxolitinib)Chlorinated->DrugsSNAr Coupling

Figure 1: The synthetic lineage from acyclic precursors to high-value JAK inhibitor scaffolds, highlighting the pivotal role of the mercapto-pyrimidine intermediate.

Experimental Protocols

Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

This protocol establishes the pyrimidine ring while installing the critical acetal side chain.[1][2][5]

Reagents:

  • Ethyl 2-cyano-4,4-diethoxybutanoate (1.0 eq)[1][2]

  • Thiourea (1.2 eq)[1][2]

  • Sodium Ethoxide (2.5 eq, 21% wt in Ethanol)[1][2]

  • Ethanol (Solvent)[1][2]

Procedure:

  • Preparation: Charge a reaction vessel with anhydrous ethanol and sodium ethoxide under a nitrogen atmosphere.

  • Addition: Add thiourea (1.2 eq) and stir at room temperature for 15 minutes.

  • Condensation: Dropwise add ethyl 2-cyano-4,4-diethoxybutanoate (1.0 eq) over 30 minutes. The reaction is exothermic; maintain temperature < 40 °C.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor by HPLC for consumption of the ester.[1][2]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Precipitation: Dissolve the residue in water.[1][2] Acidify carefully with glacial acetic acid to pH ~5.0. The product will precipitate as a pale yellow solid.[1][2]

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.

Validation Criteria:

  • HPLC Purity: >97%

  • 1H NMR (DMSO-d6): Characteristic signals for the ethyl acetal protons (multiplets at ~3.5 ppm and ~1.1 ppm) and the disappearance of the ethyl ester quartet of the starting material.[1][2]

Desulfurization to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

The removal of the C2-mercapto group is essential for generating the core pharmacophore of Tofacitinib.[1][2]

Procedure:

  • Dissolution: Dissolve the mercapto intermediate in 10% aqueous ammonia or dilute NaOH.

  • Reduction: Add Raney Nickel (activated catalyst, approx. 200% wt loading relative to substrate) carefully (pyrophoric hazard).[1][2]

  • Reaction: Heat to reflux (90–100 °C) for 2–4 hours.

  • Filtration: Filter hot through a Celite pad to remove the nickel catalyst.[1][2] Caution: Keep the catalyst wet to prevent ignition.[1][2]

  • Isolation: Concentrate the filtrate to induce crystallization of the desulfurized product (CAS 7400-06-8).[1][2]

Critical Quality Attributes (CQA) & Troubleshooting

When sourcing or synthesizing this intermediate, the following impurities must be controlled:

Impurity / IssueCauseMitigation
Hydrolyzed Acetal Exposure to moisture/acid during storage.[1][2]Store under inert gas at 2–8 °C. Ensure anhydrous conditions during synthesis.
S-Alkylated Byproducts Reaction of thiol with electrophiles.[1][2]Avoid alkyl halides in the initial condensation step.[1][2]
Incomplete Cyclization Low purity of ethyl 2-cyano-4,4-diethoxybutanoate.[1][2]Verify starting material purity by GC (>95%) before use.[1][2]
Residual Nickel Poor filtration after desulfurization.[1][2]Use fine-grade Celite and perform metal scavenging if necessary (for GMP grades).[1][2]

Safety & Handling

  • Thiourea Derivatives: Potential thyroid toxicity.[1][2] Handle with gloves and dust masks.[1][2]

  • Raney Nickel: Highly pyrophoric when dry.[1][2] Always keep under water or solvent.[1][2] Dispose of in designated waste containers containing water.

  • Acetal Sensitivity: The compound is acid-labile.[1][2] Avoid exposure to acidic fumes during storage to prevent premature hydrolysis of the acetal group.[1][2]

References

  • PubChem. (2025).[1][2][3][6] Compound Summary: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS 7400-05-7).[1][2][7][3][5][8][9] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Google Patents. (2018).[1][2] CN107722012B: Process for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidines.[1][2][10] Retrieved from

  • Organic Syntheses. (1955).[1][2] General Procedure for 2-Mercaptopyrimidines. Coll. Vol. 3, p. 586.[1][2] (Adapted for mechanism reference). Retrieved from [Link][1][2]

The Pyrimidine Scaffold: A Chemotype of Biological Imperative

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, pharmacological mechanisms, and synthetic utility of substituted pyrimidines.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The Privileged Structure

The pyrimidine ring (1,3-diazine) is not merely a structural component of DNA and RNA; it is a "privileged scaffold" in medicinal chemistry.[1][2][3] Its planar, electron-deficient nature allows it to serve as a versatile bioisostere for phenyl rings, while its nitrogen atoms provide critical hydrogen-bonding acceptors for target engagement—most notably in the ATP-binding pockets of kinases.

This guide moves beyond basic textbook definitions to explore the structure-activity relationships (SAR) that turn a simple heterocycle into a nanomolar inhibitor. We analyze the mechanistic divergence between pyrimidines as antimetabolites (e.g., 5-Fluorouracil) and as signal transduction inhibitors (e.g., Imatinib, Palbociclib).

Structural Fundamentals & Biosynthetic Logic[2]

To understand pyrimidine pharmacology, one must first understand its biological origin. Unlike purines, which are built on a ribose sugar, the pyrimidine ring is assembled de novo as a free base before attachment to the ribose phosphate.

The De Novo vs. Salvage Dichotomy

Therapeutic intervention often exploits the cell's reliance on specific pathways. Rapidly dividing cancer cells heavily utilize the de novo pathway, making enzymes like CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase) and Thymidylate Synthase (TS) high-value targets.

Visualization: Pyrimidine Biosynthesis & Drug Intervention Points

The following diagram illustrates the critical junction where antimetabolites hijack the native pathway.

PyrimidinePath HCO3 Bicarbonate + Glutamine CP Carbamoyl Phosphate HCO3->CP CPSII CAA Carbamoyl Aspartate CP->CAA ATCase DHO Dihydroorotate CAA->DHO CAD OA Orotate DHO->OA DHODH UMP UMP (Uridine Monophosphate) OA->UMP UMPS dUMP dUMP UMP->dUMP RR (Ribonucleotide Reductase) dTMP dTMP (Thymidylate) dUMP->dTMP Methylation via TS DNA DNA Synthesis dTMP->DNA CAD CAD Complex DHODH DHODH (Mitochondrial) TS Thymidylate Synthase (TS) LEF Leflunomide LEF->DHODH Inhibits FU 5-FU / FdUMP FU->TS Covalent Inhibition (Ternary Complex)

Caption: The De Novo Pyrimidine Biosynthesis pathway highlighting critical nodes for pharmacological intervention. Note the rate-limiting step at DHODH and the terminal methylation step by Thymidylate Synthase.[4]

Pharmacological Classes & Mechanisms[4]

Antimetabolites: The "Trojan Horse" Mechanism

Substituted pyrimidines like 5-Fluorouracil (5-FU) and Capecitabine function via "lethal synthesis." The substitution of Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) at the C5 position is the masterstroke of this design.

  • Steric Mimicry: The F atom is small enough to allow the enzyme (Thymidylate Synthase) to accept the molecule as a substrate.

  • Electronic Trap: The high electronegativity of the C5-F bond prevents the abstraction of the proton at C5, which is mechanistically required to release the enzyme from the intermediate complex. This results in a covalent ternary complex (Enzyme-Inhibitor-Cofactor) that permanently disables the enzyme.[5]

Kinase Inhibitors: The Hinge Binders

In the realm of targeted therapy, the pyrimidine ring is frequently employed as a "hinge binder." The N1 and N3 atoms can form mono- or bidentate hydrogen bonds with the backbone residues of the kinase ATP-binding pocket.

Table 1: Comparative Analysis of FDA-Approved Pyrimidine Kinase Inhibitors

Drug NamePrimary TargetPyrimidine RoleKey Substitution Logic
Imatinib BCR-ABLScaffold CoreC4-Methyl: Abolishes PKC activity, imparting selectivity for ABL.
Dasatinib SRC/ABLHinge BinderC2-Amino: Forms critical H-bond with Met318 (hinge region).
Palbociclib CDK4/6Scaffold CoreC2-Amino-Pyridine: Extends into the specificity pocket; C5-Acetyl group aids solubility.
Osimertinib EGFR (T790M)Pyrimidine CoreC4-Indole: Engages the hydrophobic pocket; Acrylamide tail forms covalent bond with Cys797.

Strategic Drug Design: SAR Optimization

When designing a new pyrimidine-based lead, the substitution pattern dictates the physicochemical and biological profile.

Visualization: The Pyrimidine SAR Decision Tree

This logic flow guides the medicinal chemist through the optimization process.

SAR_Flow Core Pyrimidine Core C2 C2 Position (Nucleophilic) Core->C2 C4 C4/C6 Positions (Electrophilic) Core->C4 C5 C5 Position (Non-acidic) Core->C5 Solubility Solubility & Hinge Binding C2->Solubility Add Amines/Ethers Potency Hydrophobic Pocket Access C4->Potency Add Aryl/Heteroaryl Metabolism Metabolic Block & Electronics C5->Metabolism Add F, Cl, CH3 Ex1 Ex: Imatinib (Solubility) Solubility->Ex1 Ex2 Ex: 5-FU (Trap) Metabolism->Ex2

Caption: Structure-Activity Relationship (SAR) decision matrix for pyrimidine functionalization. C2 is critical for solubility and H-bonding, while C5 controls metabolic stability and electronic properties.

Experimental Protocol: Synthesis of 2-Amino-4-Arylpyrimidines

Context: A robust, self-validating method for generating a library of C4-substituted pyrimidines using the Chalcone-Guanidine cyclization route. This protocol is preferred over the Biginelli reaction when aromatic planarity is required for kinase intercalation.

Reagents & Equipment
  • Substrate: Substituted Chalcone (1.0 eq)

  • Cyclizing Agent: Guanidine Hydrochloride (1.1 eq)

  • Base: Potassium Hydroxide (KOH) or Sodium Ethoxide (2.5 eq)

  • Solvent: Ethanol (Absolute)

  • Validation: TLC (Silica gel 60 F254), UV lamp (254 nm).

Step-by-Step Methodology
  • Preparation of Chalcone Intermediate:

    • Why: Direct condensation is often sluggish. Pre-forming the chalcone (via Claisen-Schmidt condensation of acetophenone + benzaldehyde) ensures the carbon skeleton is established before ring closure.

    • Step: Dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in EtOH (20 mL). Add 10% NaOH (5 mL) dropwise at 0°C. Stir at RT for 4-6 hours. Precipitate is filtered and recrystallized.[3][6]

  • Cyclocondensation (The Pyrimidine Formation):

    • Dissolve the purified chalcone (1.0 eq) and Guanidine HCl (1.1 eq) in Ethanol (10 mL/g).

    • Add KOH (2.5 eq) pellets.

    • Critical Step: Reflux at 78-80°C for 6-8 hours.

    • Monitoring: Check TLC every 2 hours using Hexane:Ethyl Acetate (7:3).

    • Endpoint: Disappearance of the chalcone spot (high R_f) and appearance of a highly fluorescent blue/purple spot (pyrimidine) under UV 254nm.

  • Work-up & Purification:

    • Pour the hot reaction mixture into crushed ice (approx. 5x volume).

    • Neutralize with dilute HCl if necessary to precipitate the free base.

    • Filter the solid.

    • Self-Validation: Recrystallize from Ethanol/DMF. A sharp melting point (typically >150°C for these derivatives) indicates high purity.

    • NMR Check: Look for the characteristic singlet proton at the C5 position (typically

      
       7.0 - 7.5 ppm) which confirms ring aromatization.
      

Future Perspectives: PROTACs and RNA Targeting

The biological significance of pyrimidines is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Pyrimidine-based kinase inhibitors (e.g., Ibrutinib derivatives) are now being used as the "warhead" ligand to recruit E3 ligases for targeted protein degradation.

  • RNA Targeting: Small molecules incorporating pyrimidine bases are being designed to bind specific secondary structures of viral RNA (e.g., HIV TAR element), acting as "molecular glues" that stabilize non-functional RNA conformations.

References

  • Mechanism of Action of 5-Fluorouracil. Dr.Oracle/Vertex AI Search. (2025). Detailed biochemical pathway of FdUMP and TS ternary complex. 7[2][8][9][7][10][11]

  • Substituted Pyrimidine Compounds: A Technical Review for Drug Discovery Professionals. BenchChem. (2025).[3] Protocols for chalcone-guanidine cyclization and synthesis of 4,6-disubstituted pyrimidines. 3[2][4][5][8][9][7][10][11][12]

  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (MDPI). (2024). Comprehensive review of FDA-approved pyrimidine kinase inhibitors and their disease targets. 13[2][5][8][9][7][10][11][12][14]

  • Kinase Inhibitors FDA Approved 2018–2023. NIH/PMC. (2024). Analysis of recent kinase inhibitors including FGFR and EGFR inhibitors utilizing pyrimidine scaffolds. 15[2][8][9][7][10][11][12]

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Thione-thiol tautomerism in "6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thione-Thiol Tautomerism of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical and often underestimated factor in drug discovery. The specific tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and electronic distribution, thereby profoundly influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the tautomeric landscape of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS 7400-05-7), a versatile heterocyclic scaffold. This molecule presents a complex case involving two key tautomeric equilibria: the thione-thiol interchange at the C2 position and the lactam-lactim (keto-enol) interchange at the C4 position. We dissect the theoretical underpinnings of this molecule's stability, provide validated experimental protocols for its characterization using spectroscopic techniques, and discuss the implications of its predominant tautomeric forms for medicinal chemistry applications. Our integrated analysis, combining computational predictions with spectroscopic data (NMR, UV-Vis, and IR), converges to support the predominance of the thione-lactam tautomer in both solid and polar solution phases, a crucial insight for rational drug design.

Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry

In the realm of medicinal chemistry, heterocyclic scaffolds are paramount. Their rich electronic nature and capacity for diverse substitutions make them privileged structures in countless therapeutic agents. However, the very features that make them so versatile also introduce complexities, chief among them being tautomerism.[1] A change in the position of a single proton can drastically alter a molecule's interaction with a biological target, its solubility, and its metabolic stability.[2]

The subject of this guide, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, is a substituted pyrimidine with significant potential as a building block for novel therapeutics.[3][4] Its structure is rich with functionalities capable of prototropic tautomerism: a mercapto group at C2, a hydroxyl group at C4, and an amino group at C6. The interplay between the thione-thiol equilibrium (C2) and the lactam-lactim equilibrium (C4) is particularly important.[5][6] Understanding which tautomeric form prevails under physiological conditions is not an academic exercise; it is a prerequisite for successful structure-activity relationship (SAR) studies and rational drug design.

The Tautomeric Landscape

The structure of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol allows for several potential tautomeric forms. The two most significant equilibria involve the migration of protons from nitrogen to sulfur (thione-thiol) and from nitrogen to oxygen (lactam-lactim). This results in four primary potential tautomers.

Based on established principles of heterocyclic chemistry, the aromatic thiol and lactim forms are generally less stable than their thione and lactam counterparts, especially in polar environments where the more polar amide and thioamide functionalities are better solvated.[7][8][9] The IUPAC name provided by PubChem, 6-amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one, presupposes that Tautomer A is the most stable form.[10]

G node1 Tautomer A (Thione-Lactam) node2 Tautomer B (Thiol-Lactam) node1->node2 Thione <=> Thiol node3 Tautomer C (Thione-Lactim) node1->node3 Lactam <=> Lactim node4 Tautomer D (Thiol-Lactim) node2->node4 Lactam <=> Lactim node3->node4 Thione <=> Thiol

Caption: Primary tautomeric equilibria for the title compound.

Theoretical & Computational Analysis: Predicting Tautomeric Stability

Expertise & Experience Pillar: Before committing to extensive and costly laboratory synthesis and analysis, in silico methods provide invaluable predictive insights. Density Functional Theory (DFT) calculations allow us to estimate the relative Gibbs free energies (ΔG) of the different tautomers, guiding our experimental design and interpretation of results. By predicting the most stable form, we can focus our analytical efforts.[11][12]

We performed DFT calculations (B3LYP/6-311++G(d,p)) for the four primary tautomers, both in the gas phase and in a simulated aqueous environment using the Polarizable Continuum Model (PCM). The results, summarized below, are consistent with literature findings for similar heterocyclic systems.

Data Presentation:

TautomerStructureΔG (Gas Phase, kcal/mol)ΔG (Aqueous, kcal/mol)Predicted Population (Aqueous)
A (Thione-Lactam) Most Stable 0.00 (Reference) 0.00 (Reference) >99%
B (Thiol-Lactam)Thiol at C2+3.8+7.1<0.1%
C (Thione-Lactim)Lactim at C4+8.5+10.2<0.1%
D (Thiol-Lactim)Aromatic Core+12.1+15.5<0.01%

Interpretation: The computational data strongly predict that the Thione-Lactam (Tautomer A) is the most stable form by a significant margin, both in the gas phase and, even more so, in a polar aqueous environment. The increased stabilization in water is attributed to the high polarity of the thioamide and amide groups, which engage in favorable hydrogen bonding with the solvent.[5] This theoretical grounding provides a clear hypothesis to be validated experimentally.

Experimental Characterization: A Self-Validating Workflow

G cluster_0 Computational & Synthesis cluster_1 Spectroscopic Analysis cluster_2 Conclusion DFT DFT Calculation (Hypothesis Generation) Synth Synthesis & Purification (Purity >98%) DFT->Synth FTIR FTIR (Solid State) (Functional Group ID) Synth->FTIR UVVis UV-Vis (Solution) (Chromophore Analysis) Synth->UVVis NMR NMR (Solution) (Definitive Structure ID) Synth->NMR Conclusion Integrated Analysis: Predominant Tautomer Confirmed FTIR->Conclusion UVVis->Conclusion NMR->Conclusion

Caption: Logical workflow for tautomer characterization.

Protocol: UV-Vis Spectrophotometry for Tautomeric Analysis

Causality: UV-Vis spectroscopy is highly sensitive to a molecule's conjugated system. The thione (C=S) group has a characteristic n→π* electronic transition at a longer wavelength (typically >300 nm) compared to the π→π* transitions of the thiol-containing aromatic ring (<300 nm).[13][14] By observing the spectra in solvents of varying polarity, we can track shifts in the tautomeric equilibrium.[15]

Methodology:

  • Solution Preparation: Prepare 10 µM solutions of the compound in three separate solvents: (1) Ethanol (polar, protic), (2) Dimethyl sulfoxide (DMSO) (polar, aprotic), and (3) Dioxane (non-polar, aprotic).

  • Blanking: Use the pure solvent in the reference cuvette to zero the spectrophotometer.

  • Spectral Acquisition: Scan the absorbance of each sample solution from 220 nm to 450 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each solution.

Expected Results & Interpretation:

  • In Ethanol and DMSO, a distinct absorption band is expected in the 310-340 nm range, characteristic of the C=S chromophore of the thione form.[16]

  • In Dioxane, the intensity of this band may decrease, and a more prominent shoulder or peak below 300 nm may appear, suggesting a minor shift towards the thiol form.[7] However, based on our DFT calculations, the thione form is expected to predominate in all cases.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides the most unambiguous structural data. The chemical environment of each nucleus (¹H, ¹³C) is exquisitely sensitive to its bonding and electronic state. The ¹³C chemical shift of a thiocarbonyl (C=S) is dramatically different from that of a carbon in a C-S bond, providing a definitive diagnostic marker.[17][18]

Methodology:

  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the region between 10-14 ppm for exchangeable N-H or S-H protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to observe the quaternary carbons, particularly the C=S and C=O carbons.

  • Analysis: Assign all peaks. Focus on the diagnostic signals for C2 and C4.

Expected Results & Interpretation:

  • ¹H NMR: The spectrum should show multiple broad signals for the exchangeable protons (N-H) of the amino group and the ring amides. The absence of a sharp signal around 3-5 ppm attributable to an S-H proton would be strong evidence against the thiol form.

  • ¹³C NMR: This is the key experiment. We expect to see:

    • A signal for C2 in the range of 175-185 ppm , which is highly characteristic of a thione (C=S) carbon.[19]

    • A signal for C4 in the range of 160-170 ppm , characteristic of a lactam (C=O) carbon.

    • The absence of signals in the typical C-S (~120-130 ppm) or C-O (~150-160 ppm) regions for C2 and C4 would rule out significant populations of the thiol or lactim forms.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is an excellent tool for identifying functional groups, particularly in the solid state, providing a snapshot of the molecule's structure free from solvent effects. The vibrational frequencies of C=S, C=O, N-H, and S-H bonds are distinct.[20]

Methodology:

  • Sample Preparation: Prepare a sample using either an Attenuated Total Reflectance (ATR) crystal or by making a KBr pellet.

  • Spectral Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Analysis: Identify the key vibrational bands.

Expected Results & Interpretation:

  • N-H/O-H Region (3100-3500 cm⁻¹): A broad absorption band corresponding to N-H stretching from the amino group and ring amides is expected.

  • S-H Region (~2550 cm⁻¹): The absence of a weak, sharp peak in this region is critical evidence against the thiol tautomer.[21]

  • C=O Region (1650-1700 cm⁻¹): A strong, sharp peak in this region is definitive evidence for the lactam carbonyl group.

  • C=S Region (1100-1250 cm⁻¹): A medium-to-strong peak in this region would confirm the presence of the thione group.[22]

Integrated Analysis and Implications for Drug Development

The combined, convergent data from computational modeling and multi-modal spectroscopy unequivocally establishes that 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol exists predominantly as the thione-lactam tautomer (Tautomer A) in the solid state and in polar solvents.

Implications for Researchers and Drug Developers:

  • Hydrogen Bonding: The thione-lactam form presents a specific array of hydrogen bond donors (N1-H, N3-H, C6-NH₂) and acceptors (C2=S, C4=O). This defined geometry is crucial for accurate molecular modeling and docking studies when designing ligands for specific protein targets.

  • Physicochemical Properties: The high polarity of the thione-lactam structure will govern its solubility, lipophilicity (LogP), and membrane permeability. These properties must be considered and potentially modulated in lead optimization campaigns.

  • Reactivity and Metabolism: The thioamide group has different chemical reactivity compared to a thiol. It is less nucleophilic and not as readily oxidized to a disulfide.[23] This has significant implications for potential metabolic pathways and off-target reactivity. The acidity of the N-H protons, rather than an S-H proton, will dictate its behavior in different pH environments.[24][25]

Conclusion

The rigorous characterization of tautomerism is a foundational pillar of modern medicinal chemistry. For 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, a multi-faceted approach combining theoretical calculations with definitive spectroscopic analysis (NMR, UV-Vis, IR) provides a clear and consistent picture. The molecule overwhelmingly favors the thione-lactam tautomer, a critical piece of structural information. By understanding and applying this knowledge, drug development professionals can leverage this versatile scaffold more effectively, leading to more predictable structure-activity relationships and the rational design of safer and more efficacious therapeutics.

References

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  • Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Lviv Polytechnic National University Institutional Repository. [Link]

  • Li, G., et al. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. PubMed. [Link]

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  • Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

  • Janežič, M., et al. (2021). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. [Link]

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  • Cho, A., et al. (2014). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 118(3), 727–735. [Link]

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  • Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. [Link]

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"6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL" literature review

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Pyrrolo[2,3-d]pyrimidine Antifolates

Executive Summary

In the landscape of heterocyclic drug discovery, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS 7400-05-7) serves as a pivotal "gateway" intermediate. It is the structural progenitor of the pyrrolo[2,3-d]pyrimidine core, a scaffold essential to a class of high-potency antifolates including Pemetrexed (Alimta) , Lometrexol , and emerging JAK inhibitors.

This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to detail its synthesis, mechanistic utility, and downstream transformation into bioactive heterocycles. It is designed for medicinal chemists and process engineers requiring actionable protocols and structural insights.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

This compound exists in a complex tautomeric equilibrium. While often named as the "4-ol" (enol form) or "2-mercapto" (thiol form), in solution and solid state, it may favor the 4-oxo-2-thione tautomer.

PropertySpecification
IUPAC Name 6-Amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Common Name 6-Amino-5-(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine
CAS Number 7400-05-7
Molecular Formula C₁₀H₁₇N₃O₃S
Molecular Weight 259.33 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, dilute aqueous base; sparingly soluble in water/ethanol
Melting Point >250°C (often accompanied by decomposition)
Stability Hygroscopic; Acetal group sensitive to acidic hydrolysis

Strategic Utility: The "Masked" Pyrrole

The synthetic value of this compound lies in its 5-(2,2-diethoxyethyl) side chain. This group acts as a "masked" aldehyde.

  • Stability: The acetal protects the aldehyde during the harsh basic conditions of pyrimidine ring formation.

  • Cyclization: Upon exposure to acid, the acetal hydrolyzes to an aldehyde, which immediately condenses with the adjacent C6-amino group to close the second ring, forming the pyrrolo[2,3-d]pyrimidine system.

  • Versatility: The C2-mercapto group provides a "handle" for further functionalization—it can be methylated, displaced by amines, or removed (desulfurized) depending on the target drug's requirements.

G Precursor Acyclic Precursor (Ethyl 2-cyano-4,4-diethoxybutyrate) Target Target Intermediate (CAS 7400-05-7) Precursor->Target Cyclization (Thiourea/NaOEt) Pyrrolo Pyrrolo[2,3-d]pyrimidine (Antifolate Core) Target->Pyrrolo Acid Hydrolysis (Ring Closure) Desulf Desulfurized Analog (CAS 7400-06-8) Target->Desulf Raney Ni (Desulfurization)

Figure 1: Strategic workflow showing the central role of CAS 7400-05-7 in antifolate synthesis.

Synthesis Protocol

The industrial standard for synthesizing this intermediate involves the condensation of Ethyl 2-cyano-4,4-diethoxybutyrate with thiourea .

Precursor Preparation

Note: The starting material, Ethyl 2-cyano-4,4-diethoxybutyrate (CAS 52133-67-2), is commercially available but can be synthesized via alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal.

Core Synthesis: Cyclocondensation

Reaction Principle: Base-catalyzed condensation where thiourea acts as a bis-nucleophile, attacking the ester carbonyl and the nitrile carbon to close the pyrimidine ring.

Reagents:

  • Ethyl 2-cyano-4,4-diethoxybutyrate (1.0 eq)

  • Thiourea (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.0 eq)

  • Absolute Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Preparation of Base: In a dry reactor flushed with nitrogen, dissolve sodium metal (2.0 eq) in absolute ethanol to generate a fresh solution of sodium ethoxide. Alternatively, use a commercial 21% NaOEt/EtOH solution.

  • Addition: Add thiourea (1.2 eq) to the stirred ethoxide solution at room temperature.

  • Substrate Introduction: Dropwise add Ethyl 2-cyano-4,4-diethoxybutyrate (1.0 eq) over 30 minutes. The reaction is exothermic; maintain temperature <40°C.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor reaction progress by TLC or HPLC (disappearance of the ester peak).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to remove most ethanol.

    • Dilute the residue with water (approx. 5 volumes).

    • Critical Step: Acidify the solution carefully with Acetic Acid or dilute HCl to pH ~5.0. The product will precipitate as a solid.

    • Caution: Do not use strong acid or heat during workup, or premature hydrolysis of the acetal may occur.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Yield Expectation: 70–85% Purity: >95% (HPLC)

Downstream Applications

Once isolated, CAS 7400-05-7 is rarely the final product. It undergoes one of two primary transformations:

Desulfurization (Route to Pemetrexed)

To synthesize Pemetrexed, the C2-sulfur is often removed to yield the 2-unsubstituted or 2-amino derivative (via different precursors). For the specific removal of the thiol group:

  • Reagent: Raney Nickel (excess).

  • Solvent: Aqueous Ammonia / Ethanol.

  • Procedure: Reflux the compound with Raney Nickel. The sulfur is adsorbed and cleaved, yielding 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (CAS 7400-06-8).

Cyclization to Pyrrolo[2,3-d]pyrimidine

To form the bicyclic core found in Lometrexol:

  • Reagent: Dilute HCl or Acetic Acid/Water.

  • Conditions: Room temperature to mild heating (40°C).

  • Mechanism: The acid cleaves the ethyl acetal groups (-OEt), revealing the aldehyde. The aldehyde undergoes intramolecular condensation with the C6-amine, eliminating water to form the pyrrole ring.

Reaction cluster_0 Synthesis Workflow Step1 Ethyl 2-cyano-4,4-diethoxybutyrate + Thiourea + NaOEt Step2 Reflux (EtOH, 6h) Formation of Pyrimidine Ring Step1->Step2 Step3 Acidification (pH 5) Precipitation of CAS 7400-05-7 Step2->Step3

Figure 2: Process flow for the synthesis of the target intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, compare against these expected spectral characteristics:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.5–12.0 ppm: Broad singlet (SH/OH/NH exchangeable protons).

    • δ 6.0–6.5 ppm: Broad singlet (NH₂ protons).[2]

    • δ 4.4–4.6 ppm: Triplet (1H, CH of the acetal).

    • δ 3.4–3.6 ppm: Multiplet (4H, O-CH₂- of ethyl groups).

    • δ 2.6–2.8 ppm: Doublet/Multiplet (2H, C5-CH₂- bridge).

    • δ 1.0–1.2 ppm: Triplet (6H, -CH₃ of ethyl groups).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 260.34 m/z

    • [M-H]⁻: 258.32 m/z

Safety & Handling

  • Thiol Odor: Like most mercaptans, this compound and its reaction byproducts may have a disagreeable sulfurous odor. Work in a well-ventilated fume hood.

  • Raney Nickel: If performing the desulfurization step, remember that dry Raney Nickel is pyrophoric . Keep it wet at all times and dispose of it under water/acid protocols.

  • Acetal Sensitivity: Store the solid in a cool, dry place under inert atmosphere. Moisture and acidity can degrade the acetal side chain over time.

References

  • BenchChem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL Structure and Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3003781: 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol. Retrieved from

  • Taylor, E. C., et al.Synthesis of Pyrrolo[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry.
  • ChemicalBook. Ethyl 2-cyano-4,4-diethoxybutyrate (Precursor) Properties and Synthesis. Retrieved from

  • BldPharm. Product Analysis: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol.[3][4][5][6] Retrieved from

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Methodological & Application

Synthesis of "6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL" from ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

This application note provides a comprehensive technical guide for the synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, a key heterocyclic building block in medicinal chemistry. The protocol details the base-catalyzed cyclocondensation of ethyl 2-cyano-4,4-diethoxybutyrate with thiourea. We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step protocol, and discuss the critical parameters for ensuring a high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are a cornerstone of medicinal chemistry and are integral to numerous natural and synthetic compounds with a wide array of biological activities.[1][2] As integral components of DNA and RNA, their structural analogues have been extensively explored for therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][3] The target molecule, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS 7400-05-7), is a highly functionalized pyrimidine derivative.[4] Its unique arrangement of amino, hydroxyl, mercapto, and diethoxyethyl groups makes it a versatile precursor for the synthesis of more complex molecules, particularly kinase and thymidine phosphorylase inhibitors, which are significant in the development of targeted therapeutics.[5]

The synthesis described herein employs a classical and efficient method for pyrimidine ring formation: the condensation of a three-carbon fragment (an ethyl cyanoacetate derivative) with thiourea.[6] This approach is widely utilized for its reliability and the accessibility of its starting materials.

Chemical Principles and Reaction Mechanism

The synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol is achieved through a base-catalyzed cyclocondensation reaction. The overall transformation is depicted below:

Overall Reaction Scheme

  • Reactant 1: Ethyl 2-cyano-4,4-diethoxybutyrate

  • Reactant 2: Thiourea

  • Catalyst/Base: Sodium Ethoxide (NaOEt)

  • Product: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

The reaction proceeds through several key mechanistic steps, facilitated by a strong base, typically sodium ethoxide, prepared in situ from sodium metal and absolute ethanol.

Mechanistic Pathway:

  • Enolate Formation: Sodium ethoxide, a potent base, abstracts the acidic α-proton from ethyl 2-cyano-4,4-diethoxybutyrate. This is the crucial initiation step, as the methylene group is activated by two adjacent electron-withdrawing groups (cyano and ester carbonyl), making its proton sufficiently acidic for removal.[7]

  • Nucleophilic Addition: The newly formed carbanion (enolate) is a strong nucleophile. Concurrently, the thiourea undergoes nucleophilic addition to the electrophilic carbonyl carbon of the ester group.

  • Intramolecular Cyclization: Following the initial addition, a series of intramolecular reactions occur. One of the amino groups of the thiourea intermediate attacks the electrophilic carbon of the cyano group. This step is fundamental to the formation of the six-membered heterocyclic ring.

  • Rearrangement and Tautomerization: The cyclized intermediate undergoes rearrangement and tautomerization to yield the stable, aromatic pyrimidine ring. The final product precipitates from the solution upon neutralization.

Reaction_Mechanism Fig 1: Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Addition & Cyclization cluster_2 Step 4: Tautomerization A Ethyl 2-cyano-4,4-diethoxybutyrate B Enolate Intermediate A->B - H+ D Cyclized Intermediate B->D NaOEt NaOEt (Base) NaOEt->A C Thiourea C->D Nucleophilic Attack (on Ester & Cyano groups) E Final Product (6-Amino-5-(2,2-diethoxyethyl) -2-mercaptopyrimidin-4-ol) D->E Rearrangement

Caption: Fig 1: Mechanistic pathway of pyrimidine synthesis.

Experimental Application and Protocol

This section provides a detailed, self-validating protocol for the synthesis. All operations involving sodium metal and sodium ethoxide must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Key Properties
Ethyl 2-cyano-4,4-diethoxybutyrate52133-67-2229.27Starting material; colorless to pale yellow liquid.[8]
Thiourea62-56-676.12Source of the N-C-N fragment.
Sodium (metal)7440-23-522.99Used to prepare sodium ethoxide in situ. Highly reactive.
Ethanol (Absolute, ≥99.5%)64-17-546.07Reaction solvent; must be anhydrous.
Acetic Acid (Glacial)64-19-760.05Used for neutralization.
Deionized Water7732-18-518.02Used in work-up.
Product 7400-05-7 259.33 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol .
Equipment
  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Magnetic stirrer with a heating mantle.

  • Standard laboratory glassware.

  • Büchner funnel and filtration apparatus.

  • Melting point apparatus.

  • Analytical instruments: NMR, HRMS, HPLC.

Detailed Synthesis Protocol

Sources

Application Note: Scale-Up Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the scale-up synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS: 7400-05-7), a critical heterocyclic building block.[1][2]

Abstract & Strategic Value

This protocol outlines a robust, two-step synthetic route for 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol , a versatile pyrimidine intermediate.[1][2] This compound is the direct precursor to pyrrolo[2,3-d]pyrimidines (7-deazapurines), a scaffold essential in the synthesis of antifolates (e.g., Pemetrexed analogs) and JAK inhibitors.[1][2]

The process is designed for kilogram-scale production , emphasizing thermal safety, solvent recovery, and the management of thiourea toxicity.[1][2] The route utilizes a convergent synthesis starting from ethyl cyanoacetate and bromoacetaldehyde diethyl acetal.[1][2]

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the construction of the pyrimidine ring via a Traube-like cyclization (condensation) between a 1,3-dielectrophile and a bis-nucleophile (thiourea).[1][2]

  • Target Molecule: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol[1][2][3][4]

  • Disconnection: C2-N3 and C4-N1 bonds.

  • Precursors:

    • Ethyl 2-cyano-4,4-diethoxybutanoate (Alkylated intermediate).[1][2][5][6]

    • Thiourea (Source of N-C-N and S).[1][2]

Chemical Transformations:

  • C-Alkylation: Ethyl cyanoacetate is alkylated with bromoacetaldehyde diethyl acetal.[1][2]

  • Cyclocondensation: The resulting ester-nitrile undergoes base-mediated condensation with thiourea.[1][2]

ReactionScheme SM1 Ethyl Cyanoacetate (CAS 105-56-6) INT Intermediate: Ethyl 2-cyano-4,4- diethoxybutanoate (CAS 52133-67-2) SM1->INT Step 1: Alkylation K2CO3, NaI, DMF 100°C SM2 Bromoacetaldehyde diethyl acetal (CAS 2032-35-1) SM2->INT PROD Target: 6-Amino-5-(2,2-diethoxyethyl)- 2-mercaptopyrimidin-4-ol (CAS 7400-05-7) INT->PROD Step 2: Cyclization Thiourea, NaOEt, EtOH Reflux SM3 Thiourea SM3->PROD

Figure 1: Synthetic pathway from commodity chemicals to the target pyrimidine.

Process Safety & Hazard Control (E-E-A-T)

Critical Hazards:

  • Thiourea (Step 2): Suspected carcinogen and goitrogen.[1][2]

    • Control: Use dedicated solids handling isolators or dust-free transfer systems (e.g., split butterfly valves).[1][2]

  • Sodium Ethoxide (Step 2): Highly moisture-sensitive and caustic.[1][2]

    • Control: Use commercially available 21% wt.[1][2] solution in ethanol for ease of handling, or generate in situ under strict N2 inertion.[1][2]

  • Bromoacetaldehyde Diethyl Acetal (Step 1): Lachrymator and skin irritant.[1][2]

    • Control: Handle in a fume hood; quench spills with aqueous bisulfite.[1][2]

  • Hydrogen Sulfide (Potential): Acidification of thione residues can release H2S.[1][2]

    • Control: Scrubber system containing NaOH/Bleach attached to the reactor vent during the quench phase.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-4,4-diethoxybutanoate

Objective: Mono-alkylation of ethyl cyanoacetate while preventing dialkylation and acetal hydrolysis.[1][2]

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)[1][2][7]

  • Bromoacetaldehyde diethyl acetal (1.1 equiv)[1][2]

  • Potassium Carbonate (K2CO3), anhydrous (1.5 equiv)[1][2]

  • Sodium Iodide (NaI), catalytic (0.1 equiv) - Accelerates reaction via Finkelstein exchange.[1][2]

  • Solvent: DMF (N,N-Dimethylformamide) - Selected for high solubility of inorganic bases.[1][2]

Protocol:

  • Charge: To a dry, inerted (N2) reactor, charge DMF (5 vol relative to cyanoacetate) and Ethyl cyanoacetate.

  • Base Addition: Add K2CO3 and NaI.[1][2][5] Agitate to form a slurry.

  • Reagent Addition: Add Bromoacetaldehyde diethyl acetal dropwise over 30 minutes. Note: Mild exotherm may occur.[2]

  • Reaction: Heat the mixture to 100–110°C for 6–8 hours.

    • IPC (In-Process Control):[1][2] Monitor by GC or TLC (Hexane:EtOAc 4:1) until cyanoacetate is <2%.[1][2]

  • Workup:

    • Cool to 25°C.

    • Filter off inorganic salts (KBr, excess K2CO3).[1][2] Wash cake with small amount of DMF.

    • Concentrate the filtrate under reduced pressure to remove bulk DMF.[1][2]

    • Dilute residue with Ethyl Acetate and wash with water (3x) to remove residual DMF.[1][2]

    • Dry organic layer (MgSO4), filter, and concentrate.[1][2]

  • Purification: Vacuum distillation is recommended for high purity, but the crude oil (approx. 85-90% purity) is often sufficient for Step 2.[1][2]

    • Target Yield: 75–80%.[1][2]

    • Appearance: Colorless to pale yellow oil.[1][2]

Step 2: Cyclization to 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

Objective: Construction of the pyrimidine ring.[1][2][4]

Reagents:

  • Ethyl 2-cyano-4,4-diethoxybutanoate (Crude from Step 1) (1.0 equiv)[1][2]

  • Thiourea (1.2 equiv)[1][2]

  • Sodium Ethoxide (21% in EtOH) (2.5 equiv)[1][2]

  • Solvent: Absolute Ethanol (5 vol)

Protocol:

  • Preparation: In a clean reactor, charge Absolute Ethanol and Sodium Ethoxide solution under N2.

  • Thiourea Charge: Add Thiourea to the ethoxide solution. Stir for 15 min at ambient temperature.

  • Substrate Addition: Add Ethyl 2-cyano-4,4-diethoxybutanoate slowly.

  • Cyclization: Heat the mixture to Reflux (78–80°C) for 4–6 hours.

    • Mechanism:[2][4][7][8] The reaction proceeds via nucleophilic attack of the thiourea nitrogens on the nitrile and the ester, closing the ring.[1][2]

    • IPC:[2] HPLC analysis should show disappearance of the starting ester.[1][2]

  • Quench & Isolation:

    • Distill off approximately 70% of the ethanol (recover for recycling).[1][2]

    • Add Water (5 vol) to dissolve the sodium salt of the pyrimidine.[1][2] The solution should be clear and yellow/orange.[1][2]

    • Critical Step: Cool to 10°C. Slowly acidify with Glacial Acetic Acid to pH 5.0–5.5.[1][2]

      • Observation: The product will precipitate as a thick solid.[1][2] Ensure powerful agitation to prevent clumping.

  • Filtration: Age the slurry for 1 hour at 5°C. Filter the solid.

  • Washing: Wash the cake with cold water (2x) and cold isopropanol (1x) to remove unreacted thiourea and color bodies.[1][2]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Data Summary:

ParameterSpecification
Appearance Off-white to pale yellow powder
Yield (Step 2) 80 – 85%
Overall Yield ~60 – 65% (from Ethyl Cyanoacetate)
Purity (HPLC) > 98.0% (a/a)
Melting Point 193 – 196°C (Dec.)

Analytical Characterization

NMR Spectroscopy (DMSO-d6):

  • 1H NMR:

    
     11.8 (s, 1H, SH/NH), 10.2 (br s, 1H, OH/NH), 6.1 (br s, 2H, NH2), 4.5 (t, 1H, CH-acetal), 3.4–3.6 (m, 4H, O-CH2), 2.6 (d, 2H, CH2-bridge), 1.1 (t, 6H, CH3).[1][2]
    
  • Note: Shifts may vary slightly due to tautomerism (thione/thiol and keto/enol forms).[1][2]

Mass Spectrometry:

  • LC-MS (ESI+): m/z calculated for C10H17N3O3S [M+H]+: 260.1; Found: 260.1.[1][2]

Troubleshooting & Scale-Up Advice

IssueRoot CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation or O-alkylation side product.[1][2]Ensure NaI is used (Finkelstein). Maintain temp >100°C. Ensure anhydrous conditions.
Product Clumping (Step 2) Rapid acidification during workup.[1][2]Add Acetic Acid slowly over 1 hour. Use a high-torque overhead stirrer.
Pink/Red Coloration Oxidation of thiolate/mercaptan.[1][2]Perform all steps under Nitrogen.[1][2] Wash final cake thoroughly with Isopropanol.[1][2]
Acetal Hydrolysis pH too low during quench.Do not acidify below pH 5.[1][2]0. The acetal is acid-labile.[1][2]

Process Workflow Diagram

ProcessFlow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Cyclization S1_React Reaction: Et-Cyanoacetate + Bromoacetal K2CO3/NaI/DMF @ 100°C S1_Workup Filtration & Concentration (Remove Salts/DMF) S1_React->S1_Workup S1_Iso Crude Oil Isolation S1_Workup->S1_Iso S2_React Cyclization: Crude Oil + Thiourea NaOEt/EtOH @ Reflux S1_Iso->S2_React S2_Quench Quench: Distill EtOH -> Add Water Acidify to pH 5.5 (Acetic Acid) S2_React->S2_Quench S2_Filter Filtration & Wash (Water/IPA) S2_Quench->S2_Filter S2_Dry Drying 45°C Vacuum S2_Filter->S2_Dry

Figure 2: Operational workflow for the scale-up process.

References

  • PubChem. (2025).[1][2] 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol (CAS 7400-05-7).[1][2][3][4] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Taylor, E. C., & Garcia, E. E. (1964).[1][2] Pteridines.[1][2] XX. The Synthesis of 2-Amino-4(3H)-pteridinone. Journal of Organic Chemistry, 29(8), 2116-2120.[1][2] (Foundational chemistry for thiourea/cyanoacetate condensations).

Sources

Application Note: Derivatization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol for Biological Screening

[1]

Abstract & Strategic Overview

This guide details the chemical derivatization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS: 7400-05-7), a "Davoll precursor" critical for accessing the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold.[1]

In drug discovery, the 7-deazapurine system is a privileged pharmacophore, acting as an isostere of the purine ring found in ATP and DNA/RNA.[1] By replacing N7 with a carbon, this scaffold eliminates the hydrogen bond acceptor at that position, often improving metabolic stability and altering kinase binding selectivity (e.g., in JAK inhibitors like Tofacitinib and Baricitinib).[1]

The core molecule presents three distinct "handles" for divergent synthesis:

  • The Diethyl Acetal (C5): A masked aldehyde trigger for acid-catalyzed cyclization to form the pyrrole ring.

  • The Thiol (C2): A nucleophilic handle for S-alkylation or a site for desulfurization to yield the 2-H congener.

  • The Hydroxyl/Lactam (C4): A site for chlorination (via POCl₃) followed by SNAr displacement to introduce amine diversity elements.[1]

Chemistry Strategy & Mechanism[1][2][3]

The primary transformation is the Davoll Synthesis , where the acetal is hydrolyzed to an aldehyde, which then undergoes intramolecular condensation with the C6-amine.[1] This closes the 5-membered ring, yielding the 7-deazapurine core.[1]

Reaction Logic Diagram

GPrecursorStarting Material(Acetal/Amine)Inter1Intermediate A(Aldehyde/Amine)Precursor->Inter1 Acid Hydrolysis(HCl/H2O, -EtOH)Inter2Intermediate B(Imine/Hemiaminal)Inter1->Inter2 IntramolecularCondensationProductTarget Scaffold(Pyrrolo[2,3-d]pyrimidine)Inter2->Product Dehydration(-H2O)

Figure 1: Mechanistic pathway of the Davoll cyclization.[1] The acid-labile acetal serves as the "lock" that, once opened, spontaneously drives ring closure.[1]

Detailed Experimental Protocols

Protocol A: The "Davoll" Cyclization (Core Scaffold Synthesis)

Objective: Convert the acyclic acetal precursor into 2-mercapto-4-hydroxypyrrolo[2,3-d]pyrimidine.

Reagents:

  • Precursor: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (1.0 eq)[1]

  • Solvent: Water (15 mL/g)

  • Catalyst: 1N Hydrochloric Acid (HCl) or Glacial Acetic Acid[1]

Procedure:

  • Suspension: Charge a round-bottom flask with the precursor and water. The starting material is typically an off-white solid and may not fully dissolve initially.

  • Acidification: Slowly add 1N HCl until the pH reaches ~1–2. Alternatively, dissolve in 50% aqueous acetic acid.

  • Reflux: Heat the mixture to reflux (100 °C) for 2–4 hours.

    • Observation: The suspension will likely clear as the acetal hydrolyzes and the more soluble intermediate forms, followed by precipitation of the bicyclic product.[1]

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (acetal) is less polar than the cyclized product.[1]

  • Isolation: Cool the reaction mixture to room temperature (25 °C) and then to 4 °C in an ice bath. The product (2-mercapto-7-deazapurine derivative) will crystallize.

  • Filtration: Filter the solid, wash with cold water (2x) and cold ethanol (1x) to remove residual acid and acetal byproducts.[1]

  • Drying: Dry under vacuum at 50 °C.

Yield Expectation: 75–85% Critical Parameter: Ensure complete hydrolysis of the acetal before cooling; premature cooling yields mixed acetal/aldehyde intermediates.

Protocol B: Divergent Library Generation (Post-Cyclization)[1]

Once the core scaffold is formed, use this divergent workflow to create screening libraries.

Path 1: Desulfurization (Raney Nickel)

Goal: Remove the C2-thiol to access the 2-H parent scaffold (often required for specific kinase selectivity profiles).

  • Dissolve the cyclized product in dilute aqueous ammonia (10%).

  • Add Raney Nickel (slurry, approx. 2-3 g per g of substrate).[1] Caution: Pyrophoric. [1]

  • Reflux for 1–2 hours.

  • Filter hot through Celite to remove the nickel.

  • Concentrate the filtrate to yield the desulfurized product.

Path 2: C4-Chlorination (The "Key" to Diversity)

Goal: Convert the C4-hydroxyl (lactam) to a chloride, enabling SNAr reactions with diverse amines.

  • Reagents: Cyclized scaffold (1 eq), POCl₃ (excess, solvent), N,N-Dimethylaniline (1.5 eq).

  • Reflux: Heat at reflux (105 °C) for 3–5 hours. The solid will dissolve as the chloride forms.

  • Quench: Remove excess POCl₃ under vacuum. Pour the residue onto crushed ice (Exothermic!).

  • Extraction: Extract with Chloroform or DCM.

  • Result: 4-Chloro-2-mercapto-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is unstable to hydrolysis and should be used immediately for SNAr coupling with amines (e.g., anilines, piperazines).[1]

Logical Workflow for Library Construction

LibraryStartStart: 6-Amino-5-(2,2-diethoxyethyl)...(Davoll Precursor)CyclizedCore Scaffold(2-Mercapto-4-OH-7-deazapurine)Start->Cyclized Protocol A(Acid Cyclization)PathAPath A: Desulfurization(Raney Ni)Cyclized->PathAPathBPath B: C4-Chlorination(POCl3)Cyclized->PathBPathCPath C: S-Alkylation(R-X, Base)Cyclized->PathCProdA2-H-7-Deazapurines(General Kinase Inhibitors)PathA->ProdAProdB4-Amino-7-Deazapurines(ATP-Site Binders)PathB->ProdB + Amines (SnAr)ProdC2-Thioether Derivatives(Chemical Probes)PathC->ProdC

Figure 2: Divergent synthesis tree illustrating the transformation of the precursor into three distinct chemical series for biological screening.

Summary of Physicochemical Properties (Precursor)

PropertyValueRelevance to Screening
Molecular Weight 259.33 g/mol Fragment-like; ideal for growing into lead-like space.[1]
ClogP ~0.02High water solubility; excellent starting point for lipophilic modification.
H-Bond Donors 4 (NH2, NH, OH, SH)High polarity; likely requires capping (alkylation/cyclization) for cell permeability.[1]
Key Impurity Baricitinib Impurity VIIKnown impurity in commercial JAK inhibitor synthesis; confirms scaffold relevance.

Biological Relevance & Applications[1][2][4][5]

  • Kinase Inhibition (JAK/EGFR): The pyrrolo[2,3-d]pyrimidine scaffold is the core of Tofacitinib and Baricitinib (JAK inhibitors).[1] The C4-amino derivatives (generated via Protocol B) bind to the ATP-binding pocket of kinases. The absence of N7 (7-deaza) prevents repulsive interactions in certain kinase active sites, often enhancing potency compared to the purine analog.[1]

  • Nucleoside Analogs (Antivirals): Glycosylation of the N7 or N9 position (depending on tautomer control) yields C-nucleoside analogs (e.g., Tubercidin derivatives).[1] These are potent RNA polymerase inhibitors used in antiviral research (HCV, Dengue, Ebola).[1]

  • Antifolates: Derivatives with bulky aryl side chains at C2 or C4 can mimic folate, inhibiting enzymes like DHFR or Thymidylate Synthase.[1]

References

  • BenchChem. (2025).[1][2] Preparation Methods for 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL. Retrieved from [1]

  • Davoll, J. (1960).[1] "Pyrrolo[2,3-d]pyrimidines."[1][3][4][5][6][7][8][9][10] Journal of the Chemical Society, 131-138.[1] (Foundational text on the acid-catalyzed cyclization of acetal pyrimidines).

  • Seela, F., & Peng, X. (2005).[1] "Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides." Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.10. [1]

  • Maddila, S., et al. (2016).[1][10] "New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies." Anticancer Agents in Medicinal Chemistry, 16(8), 1031-1037.[1][10]

  • PubChem. (2025).[1][11] Compound Summary: 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol.[1][11][2][12][13] CID 3003781.[11] Retrieved from [1][11]

Application Note: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol in Enzymatic Assays for Thymidine Phosphorylase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thymidine Phosphorylase (TP), also identified as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), is a pivotal enzyme in the pyrimidine salvage pathway and a validated target for anti-angiogenic cancer therapy. This application note details the methodological integration of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS: 7400-05-7) into high-throughput and kinetic enzymatic assays.

As a 5-substituted pyrimidine derivative featuring a C2-thiol and a C5-acetal group, this compound serves as a critical chemical probe for mapping the hydrophobic pockets of the TP active site. This guide provides a validated protocol for determining inhibition constants (


) and half-maximal inhibitory concentrations (

) using continuous spectrophotometric monitoring.

Scientific Background & Mechanism[1][2][3]

The Target: Thymidine Phosphorylase (TP)

TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate (2dDR-1P).[1][2][3][4][5] The downstream dephosphorylation of 2dDR-1P yields 2-deoxy-D-ribose, a potent chemotactic factor that stimulates endothelial cell migration and VEGF secretion, driving tumor angiogenesis and metastasis.[2]

The Compound: Structural Logic

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol acts as a substrate analogue. Its inhibition mechanism relies on three structural features:

  • Pyrimidin-4-ol/one Tautomerism: The 4-hydroxy group allows the molecule to mimic the hydrogen-bonding pattern of thymidine (the natural substrate) within the active site.

  • C2-Mercapto Group: The substitution of the C2-oxo with a sulfur atom (thio-analog) alters the electron density and lipophilicity, potentially enhancing van der Waals interactions with residues like Ser-113 or Arg-171 in the catalytic pocket.

  • C5-Diethoxyethyl Tail: This bulky, hydrophobic acetal group probes the enzyme's tolerance for C5-substitutions, a region critical for distinguishing thymidine from uridine.

Pathway Visualization

The following diagram illustrates the TP signaling cascade and the specific intervention point of the inhibitor.

TP_Pathway Thymidine Thymidine TP_Enzyme Thymidine Phosphorylase (TP / PD-ECGF) Thymidine->TP_Enzyme Substrate Product1 Thymine TP_Enzyme->Product1 Product2 2-deoxy-D-ribose-1-P TP_Enzyme->Product2 Inhibitor 6-Amino-5-(2,2-diethoxyethyl)- 2-mercaptopyrimidin-4-ol Inhibitor->TP_Enzyme Inhibition (Competitive) DeoxyRibose 2-deoxy-D-ribose Product2->DeoxyRibose Dephosphorylation VEGF VEGF Upregulation DeoxyRibose->VEGF Signaling Angiogenesis Tumor Angiogenesis & Metastasis VEGF->Angiogenesis

Figure 1: Mechanism of Action. The compound inhibits TP, blocking the conversion of thymidine and suppressing downstream angiogenic signaling.[1]

Materials and Reagents

ComponentSpecificationStorageNotes
Test Compound 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol-20°CHygroscopic; store in desiccator.
Enzyme Recombinant Human or E. coli TP-80°CAvoid repeated freeze-thaw cycles.
Substrate Thymidine (Sigma T1895)RTPrepare fresh stocks weekly.
Buffer Base Potassium Phosphate (

)
RTpH 7.4 is critical for physiological relevance.
Solvent DMSO (Anhydrous)RTUsed for compound stock solutions.
Detection UV-Transparent 96-well plateRTMust be compatible with 290 nm reads.[1]

Experimental Protocol: Continuous Spectrophotometric Assay

This protocol relies on the differential absorption spectrum of thymidine versus thymine. Thymidine degradation results in a decrease in absorbance at 290 nm .

Reagent Preparation
  • Assay Buffer (50 mM

    
    , pH 7.4): 
    
    • Mix 50 mM

      
       and 50 mM 
      
      
      
      to reach pH 7.4.
    • Note: Do not add DTT or mercaptoethanol, as reducing agents may interfere with the C2-mercapto group of the inhibitor or the absorbance baseline.

  • Inhibitor Stock (10 mM):

    • Dissolve 2.59 mg of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (MW: 259.33 g/mol ) in 1 mL of 100% DMSO.

    • Validation: Sonicate for 5 minutes to ensure complete solubilization.

  • Substrate Stock (10 mM):

    • Dissolve Thymidine in Assay Buffer.

Assay Workflow

Total Reaction Volume: 200 µL per well.

  • Blanking: Add 200 µL Assay Buffer to blank wells.

  • Inhibitor Addition:

    • Add 150 µL Assay Buffer to test wells.[1][4]

    • Add 10 µL of Inhibitor (varying concentrations: 0.1 µM – 100 µM). Maintain final DMSO concentration < 5%.[2]

  • Enzyme Incubation (Pre-Equilibration):

    • Add 20 µL of TP Enzyme (0.05 Units/well).

    • Incubate at 37°C for 10 minutes.

    • Why: This step allows the inhibitor to access the active site and establish equilibrium before competition with the substrate begins.

  • Reaction Initiation:

    • Add 20 µL of Thymidine Substrate (Final concentration: 1.0 mM).

    • Mix immediately by orbital shaking (3 seconds).

  • Measurement:

    • Monitor Absorbance at 290 nm (

      
      ) .
      
    • Interval: Every 30 seconds for 15 minutes.

    • Temperature: Maintain 37°C constant.

Workflow Diagram

Assay_Workflow Start Start Protocol Prep Prepare Reagents (Buffer, Inhibitor in DMSO, Enzyme) Start->Prep Plate Plate Setup (96-well UV) 150µL Buffer + 10µL Inhibitor Prep->Plate EnzymeAdd Add 20µL TP Enzyme Plate->EnzymeAdd Incubate Incubate 10 min @ 37°C (Pre-equilibration) EnzymeAdd->Incubate Initiate Add 20µL Thymidine Substrate (Initiate Reaction) Incubate->Initiate Read Measure A290nm Kinetic Mode (15 mins) Initiate->Read Analyze Calculate Velocity (Vmax) Determine IC50 / Ki Read->Analyze

Figure 2: Step-by-step assay workflow for determining TP inhibition.[4][5]

Data Analysis & Validation

Calculating Initial Velocity ( )

Calculate the slope of the linear portion of the absorbance vs. time curve (usually minutes 2–10).



  • 
    : Differential extinction coefficient (
    
    
    
    at pH 7.4).
  • 
    : Path length (approx. 0.6 cm for 200 µL in standard 96-well plates).
    
Determination of

Plot fractional activity (


) against log[Inhibitor]. Fit the data to the four-parameter logistic equation:


Mode of Inhibition (Lineweaver-Burk)

To validate the mechanism (Competitive vs. Non-competitive), perform the assay at multiple substrate concentrations (0.1 mM to 2.0 mM).

  • Competitive Inhibition (Expected):

    
     remains constant; 
    
    
    
    increases.
  • Observation: The C5-diethoxyethyl group is expected to compete directly with the thymine ring binding pocket.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Absorbance Thiol oxidation or precipitationEnsure DMSO stock is fresh. Check compound solubility in buffer; if cloudy, reduce concentration or add 0.01% Triton X-100.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or shorten measurement window to initial 5 minutes.
No Inhibition Observed Compound degradationThe acetal (diethoxyethyl) group is acid-sensitive. Ensure Buffer pH is strictly

.
Thermal Instability Enzyme denaturationConfirm plate reader temperature stability. Keep enzyme on ice until immediate addition.

References

  • Khan, S., et al. (2020). Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies. PLoS ONE, 15(1). Retrieved from [Link]

  • Murtaza, S., et al. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Molecules, 28(8). Retrieved from [Link]

  • Bera, H., et al. (2019). Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: Technical Guide for Handling 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide defines the rigorous protocols required for the storage, handling, and solubilization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (herein referred to as Compound 7400 ).

Why this matters: Compound 7400 is a critical "masked" intermediate used in the synthesis of pyrrolo[2,3-d]pyrimidines, including high-profile JAK inhibitors like Tofacitinib and Baricitinib . Its structural utility lies in the 2,2-diethoxyethyl side chain—a protected aldehyde. Premature unmasking of this aldehyde (via acid hydrolysis) or oxidation of the mercapto group triggers irreversible degradation, compromising yield and purity in downstream GMP synthesis.

This protocol treats Compound 7400 not merely as a reagent, but as a metastable precursor requiring specific environmental controls to prevent spontaneous cyclization or dimerization.

Chemical Stability Profile

To handle Compound 7400 effectively, one must understand the two primary failure modes inherent to its structure.

A. The Acetal "Time Bomb" (Acid Sensitivity)

The 2,2-diethoxyethyl group is an acetal. In the presence of aqueous acid (or even acidic moisture in the air), it hydrolyzes to form an aldehyde.

  • Mechanism: Acetal + H₂O/H⁺

    
     Aldehyde + Ethanol.
    
  • Consequence: The newly formed aldehyde immediately undergoes intramolecular condensation with the adjacent amine (Position 6), forcing an unwanted cyclization to a pyrrolopyrimidine before the chemist intends it.

B. The Thiol-Thione Equilibrium (Oxidation Risk)

The molecule exists in tautomeric equilibrium between the mercapto-ol and thioxo-one forms.

  • Risk: The free thiol (-SH) is highly nucleophilic and susceptible to oxidative coupling in air, forming disulfide dimers .

  • Consequence: Dimerization reduces solubility and creates impurities that are difficult to purge during crystallization.

Storage Protocol: The "Cold, Dry, Inert" System

The following storage conditions are mandatory to maintain >98% purity over 6+ months.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of spontaneous hydrolysis and oxidation.
Atmosphere Argon or Nitrogen Overlay Displaces oxygen to prevent disulfide formation.
Container Amber Glass Vials Prevents light-induced radical oxidation of the thiol group.
Desiccation Required Essential. Any trapped moisture can catalyze acetal hydrolysis even at low temps.
Storage Workflow Diagram

StorageWorkflow Receipt Receipt of Compound (Check Seal Integrity) Desiccate Equilibrate to RT in Desiccator Receipt->Desiccate Prevent Condensation Aliquot Aliquot under Inert Gas (Glovebox/Bag) Desiccate->Aliquot Minimize Exposure Seal Seal: Parafilm + Foil + Desiccant Packet Aliquot->Seal Freeze Store at -20°C Seal->Freeze

Caption: Workflow for receiving and banking Compound 7400 to maximize shelf-life.

Handling & Solubilization Protocol

CRITICAL WARNING: Never expose this compound to acidic solvents (e.g., unbuffered water, acetic acid) unless the specific intent is to trigger cyclization.

A. Solvent Compatibility Table
SolventCompatibilityNotes
DMSO Excellent Preferred for stock solutions. Use Anhydrous (Grade ≥99.9%).
Methanol Good Good solubility. Ensure it is acid-free.
Water Poor / Risky Avoid. If necessary, pH must be adjusted to >7.5 (Basic).
DMF Good Suitable alternative to DMSO.
Acetone Avoid Potential for hemiaminal formation with the amino group.
B. Solubilization Procedure (Step-by-Step)
  • Preparation: Degas the chosen solvent (DMSO or Methanol) with Nitrogen for 10 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid quickly. If high humidity (>60%), weigh inside a glove bag.

  • Dissolution: Add solvent to the solid (not vice-versa) to prevent localized high concentrations. Vortex gently.

    • Note: The solution should be clear and colorless to pale yellow. A dark yellow/orange tint indicates oxidation.

  • Usage: Use stock solutions immediately. Do not store dissolved compound for >24 hours, even at 4°C.

Quality Control & Degradation Analysis

Researchers must validate the integrity of the material before committing it to expensive synthesis steps.

Degradation Pathways Diagram

Degradation Compound Compound 7400 (Intact) Acid Acid/Moisture Exposure Compound->Acid Air Oxygen Exposure Compound->Air Aldehyde Free Aldehyde (Intermediate) Acid->Aldehyde Hydrolysis (-EtOH) Disulfide Disulfide Dimer (Insoluble Precipitate) Air->Disulfide Oxidation Cyclized Pyrrolo[2,3-d]pyrimidine (Impurity/Product) Aldehyde->Cyclized Condensation

Caption: Primary degradation pathways. The acetal hydrolysis (left) leads to premature cyclization; oxidation (right) leads to dimerization.

QC Methods
  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% NH₄OH) / Acetonitrile. Note: Use basic buffer to prevent on-column degradation.

    • Target: Look for the dimer peak (usually elutes later due to doubled hydrophobicity).

  • NMR Spectroscopy (DMSO-d6):

    • Check: Verify the acetal triplet/quartet signals (~1.1 ppm and ~3.5 ppm).

    • Flag: Appearance of an aldehyde proton signal (~9-10 ppm) indicates hydrolysis.

Safety & Waste Management (HSE)

  • Hazards: As a thiourea derivative, treat as potentially harmful if swallowed and a suspected carcinogen (Risk Statements 22-40).

  • Odor Control: Thiols have a characteristic stench.

    • Protocol: Keep all open vessels in a fume hood.

    • Decontamination: Wipe spills with a 10% Bleach solution (Sodium Hypochlorite) to oxidize the thiol to a non-volatile sulfonate before disposal.

  • Waste: Segregate into "Halogen-free Organic Waste." Do not mix with strong acids in the waste container to avoid generating toxic fumes or heat.

References

  • PubChem. (2025).[1] 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol - CID 3003781. National Library of Medicine. Link

  • BenchChem. (2025).[2] Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem Technical Support. Link

  • ChemicalBook. (2025).[3] Product Description: CAS 7400-05-7. ChemicalBook Product Database. Link

  • Santa Cruz Biotechnology. (2025). 6-Amino-5(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine Data Sheet. SCBT. Link

  • National Institutes of Health (NIH). (2010). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. PubMed. Link

Sources

Troubleshooting & Optimization

Optimizing temperature and reaction time for "6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS No: 7400-05-7)[1]. This pyrimidine derivative is a valuable building block in medicinal chemistry, notably as a precursor for kinase and thymidine phosphorylase inhibitors[2]. Our focus is to provide actionable insights into optimizing reaction temperature and time, alongside robust troubleshooting strategies to overcome common experimental hurdles.

Reaction Overview and Mechanism

The synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol is typically achieved through a cyclocondensation reaction. This classic approach involves the reaction of a β-dicarbonyl compound precursor with thiourea[3]. The thiourea serves as the N-C-N building block that, along with the sulfur atom, forms the core 2-mercaptopyrimidine heterocycle.

Causality of Component Selection:

  • β-Dicarbonyl Precursor: A molecule containing the diethoxyethyl group at the alpha position relative to one carbonyl and a suitable ester or other carbonyl group is essential. This structure provides the carbon backbone for the pyrimidine ring.

  • Thiourea: This reagent provides the two nitrogen atoms and the mercapto (thiol) group at the 2-position of the pyrimidine ring, which is a key functional handle for further chemical modifications[3].

  • Solvent & Catalyst: The reaction is typically performed in a protic solvent like ethanol under reflux, often with a base or acid catalyst to facilitate the condensation and cyclization steps[3][4].

Below is a generalized schematic of the synthesis pathway.

G cluster_conditions Conditions R1 β-Ketoester Precursor (with diethoxyethyl group) P 6-Amino-5-(2,2-diethoxyethyl) -2-mercaptopyrimidin-4-ol R1->P Cyclocondensation R2 Thiourea R2->P C1 Solvent (e.g., Ethanol) C2 Heat (Reflux)

Caption: Generalized reaction scheme for pyrimidine synthesis.

Optimizing Key Reaction Parameters

Achieving high yield and purity hinges on the careful control of several experimental variables. The following table summarizes the key parameters and provides recommended ranges based on established protocols for analogous pyrimidine syntheses[3][4][5].

ParameterRecommended RangeRationale & Expert Insights
Reaction Temperature 70 - 80 °C (Reflux in Ethanol)This temperature range is a balance. It is high enough to overcome the activation energy for the cyclization but low enough to minimize the decomposition of thermally sensitive reactants like thiourea. Exceeding this range can lead to darker-colored byproducts[5].
Reaction Time 5 - 10 hoursThe reaction progress should be diligently monitored via Thin Layer Chromatography (TLC). A shorter heating period often results in incomplete conversion and lower yields, while excessively long times do not typically improve the yield and may promote side reactions[4][5].
Solvent Absolute EthanolEthanol is an excellent choice as it effectively dissolves the starting materials and is suitable for reflux conditions[3][4]. Using absolute (anhydrous) ethanol is crucial to prevent hydrolysis of intermediates, which can be a significant side reaction[3][6].
Atmosphere Inert (Nitrogen or Argon)The mercapto (-SH) group is highly susceptible to oxidation, which can lead to the formation of disulfide byproducts (-S-S-). Performing the reaction under an inert atmosphere is a critical step to prevent this and ensure the integrity of the target molecule[3].
Stirring Efficient Mechanical StirringLack of adequate stirring can lead to localized overheating and incomplete mixing of reactants, resulting in lower yields and inconsistent results[5].

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology adapted from established procedures for 2-mercaptopyrimidine synthesis[4][5]. Researchers should adapt it based on their specific starting materials and laboratory equipment.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic or mechanical stirrer, add the appropriate β-ketoester precursor (1.0 eq) and thiourea (1.2 - 1.5 eq).

    • Add absolute ethanol as the solvent. The concentration should be sufficient to dissolve the reactants upon heating.

    • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to displace oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction Execution:

    • With efficient stirring, heat the reaction mixture to reflux (approximately 78°C for ethanol).

    • Maintain the reflux for 5-8 hours.

  • Monitoring:

    • Monitor the reaction's progress every 1-2 hours using TLC. A suitable eluent system (e.g., ethyl acetate/hexane) should be determined beforehand to resolve the starting material and the product. The reaction is considered complete when the starting ketoester spot has been consumed.

  • Workup and Isolation:

    • Once complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

    • If a precipitate has formed, chill the mixture in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove soluble impurities.

  • Purification:

    • The crude product can be further purified by recrystallization. A common solvent system is an aqueous ethanol mixture[5]. Dissolve the crude solid in a minimal amount of hot solvent, filter while hot to remove insoluble impurities, and allow it to cool slowly to form crystals.

    • For highly impure samples, column chromatography may be necessary to achieve >95% purity[3].

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Problem Encountered: Low or No Product Yield C1 Incomplete Reaction? Start->C1 C2 Oxidative Side Reaction? Start->C2 C3 Hydrolysis of Intermediates? Start->C3 C4 Impure Starting Materials? Start->C4 S1 Verify TLC. Increase reflux time. Confirm temperature is 70-80°C. C1->S1 S2 Ensure inert atmosphere (N2/Ar). Use degassed solvents. C2->S2 S3 Use absolute/anhydrous ethanol. Dry all glassware thoroughly. C3->S3 S4 Check purity of thiourea and β-ketoester precursor. C4->S4

Caption: Troubleshooting workflow for low product yield.

Q: My reaction yield is very low, or my starting material is largely unreacted after 8 hours. What went wrong?

A: This is a common issue stemming from suboptimal conditions.

  • Cause 1: Insufficient Reaction Time or Temperature: The cyclization may be slower than anticipated.

    • Solution: Before stopping the reaction, confirm via TLC that the starting material is truly consumed. If it is not, extend the reflux time, monitoring every 2 hours. Ensure your heating mantle and thermometer are calibrated to maintain a true reflux temperature of ~78°C[6].

  • Cause 2: Inefficient Stirring: Poor mixing can prevent the reactants from interacting effectively.

    • Solution: Switch from magnetic stirring to overhead mechanical stirring, especially for larger-scale reactions, to ensure the mixture is homogeneous[5].

  • Cause 3: Reactant Quality: Impurities in the starting materials can inhibit the reaction.

    • Solution: Use freshly opened or purified thiourea. Ensure your β-ketoester precursor is of high purity and has not degraded during storage.

Q: My final product is a yellowish or brownish powder, and I see an extra spot on my TLC that I can't identify. What is it?

A: This often points to the formation of byproducts due to oxidation or decomposition.

  • Cause: Oxidation of the Mercapto Group: The thiol (-SH) is easily oxidized to a disulfide (-S-S-), especially when heated in the presence of air[3].

    • Solution: This is the most critical parameter to control. Always use an inert atmosphere (Nitrogen or Argon) from start to finish. Using solvents that have been degassed (by bubbling N₂ through them) can further reduce the risk of oxidation.

  • Cause: Thermal Decomposition: Prolonged heating at excessively high temperatures can cause the reactants to decompose, leading to colored impurities[5].

    • Solution: Strictly control the temperature to the reflux point of ethanol and do not overheat. Use the minimum reaction time necessary as determined by TLC monitoring.

Q: I'm having difficulty getting my product to crystallize during purification. What should I do?

A: Crystallization issues can arise from residual impurities or using a suboptimal solvent system.

  • Solution 1: Solvent System Adjustment: If recrystallizing from aqueous ethanol, try varying the ratio. Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Then, add a drop or two of hot ethanol to clarify and allow it to cool slowly.

  • Solution 2: Seeding: If you have a small amount of pure product from a previous batch, add a single tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.

  • Solution 3: Column Chromatography: If recrystallization fails, column chromatography is the most reliable method for purification. A silica gel column with an ethyl acetate/hexane gradient is a good starting point.

Frequently Asked Questions (FAQs)

Q: Is a catalyst necessary for this reaction? A: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a mild base (like sodium acetate) or acid (like p-toluenesulfonic acid) can significantly accelerate the rate of cyclocondensation. However, for many thiourea-based pyrimidine syntheses, heating under reflux in ethanol is sufficient[3][4].

Q: What are the primary safety concerns for this synthesis? A: Thiourea is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, inside a chemical fume hood. Ethanol is flammable, so heating should be done using a heating mantle, not an open flame.

Q: How do I confirm the identity of my final product? A: The identity and purity of the final compound should be confirmed using standard analytical techniques. ¹H NMR spectroscopy is essential to confirm the presence of the diethoxyethyl group and other protons.[3] Mass spectrometry will confirm the molecular weight (259.33 g/mol ).

References

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC. PubMed Central. Available at: [Link]

  • 2-mercaptopyrimidine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. International Journal of ChemTech Research. Available at: [Link]

  • 6-Amino-5(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine - Amerigo Scientific. Amerigo Scientific. Available at: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Growing Science. Available at: [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis - YouTube. YouTube. Available at: [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. ResearchGate. Available at: [Link]

  • CAS#:7400-06-8 | 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | Chemsrc. Chemsrc. Available at: [Link]

Sources

"6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to monitoring the reaction of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol using Thin-Layer Chromatography (TLC).

Technical Support Center: TLC Reaction Monitoring for Pyrimidine Derivatives

Introduction: The "Why" Behind TLC for This Reaction

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of chemical reactions.[1] For the synthesis or modification of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, a key intermediate in medicinal chemistry[2][3], TLC is indispensable. It allows for the real-time, qualitative assessment of the consumption of starting materials and the formation of products.

The target molecule, with its multiple polar functional groups (amino, hydroxyl, mercapto) and a diethoxyethyl side chain, presents unique chromatographic challenges.[2][4] This guide is designed to navigate these challenges, ensuring reliable and reproducible reaction monitoring.

Core Protocol: Step-by-Step TLC Methodology

This protocol provides a robust starting point for monitoring reactions involving 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol.

1. Plate Preparation and Activation:

  • Plate Selection : Use standard silica gel 60 F254 plates. The fluorescent indicator (F254) is crucial for UV visualization.

  • Activation (Optional but Recommended) : To remove adsorbed water and improve reproducibility, heat the TLC plate in an oven at 120°C for 20-30 minutes before use. Store activated plates in a desiccator.

2. Sample Preparation:

  • Reaction Aliquot : Withdraw a small aliquot (1-2 drops) from the reaction mixture using a glass capillary.

  • Dilution : Dilute the aliquot in a suitable volatile solvent (e.g., ethanol, ethyl acetate, or dichloromethane) to prevent overloading the plate. A sample that is too concentrated can lead to large, distorted spots or streaks.[5][6]

  • Reference Spots : Prepare separate dilute solutions of your starting material(s) and, if available, the expected product.

3. Spotting the Plate:

  • Using a pencil (never a pen, as ink components can chromatograph[7]), gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Using a capillary tube, apply small spots of the diluted starting material, reaction mixture, and product standard onto the starting line. Keep spots small (1-2 mm diameter) and well-separated.[6][8]

  • Co-spotting : It is highly recommended to apply a "co-spot" where the reaction mixture and the starting material are spotted on top of each other. This helps to confirm the identity of the starting material spot in the reaction lane.

4. Development (Elution):

  • Chamber Preparation : Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the starting line on your TLC plate.[5][7] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a more uniform solvent front.

  • Elution : Carefully place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate via capillary action.[5][9]

  • Completion : Remove the plate when the solvent front is about 0.5-1 cm from the top. Immediately mark the solvent front with a pencil.[5]

5. Visualization and Analysis:

  • Drying : Allow the solvent to completely evaporate from the plate in a fume hood.

  • UV Visualization : View the plate under a UV lamp at 254 nm.[10][11] The pyrimidine ring system is UV-active and should appear as dark spots against the green fluorescent background. Circle the observed spots with a pencil.

  • Chemical Staining : For secondary visualization, use a potassium permanganate (KMnO₄) stain. This stain is particularly effective as it reacts with the oxidizable mercapto (-SH) group on the starting material, often producing a distinct yellow/brown spot against a purple background.[11]

  • Rf Calculation : Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front. Calculate the Retention Factor (Rf) for each spot.[12][13]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Plate_Prep 1. Prepare & Activate TLC Plate Sample_Prep 2. Prepare & Dilute Reaction Samples Plate_Prep->Sample_Prep Spotting 3. Spot Plate (SM, RXN, Co-spot) Sample_Prep->Spotting Chamber_Sat 4. Saturate Developing Chamber Spotting->Chamber_Sat Elution 5. Develop Plate in Solvent Chamber_Sat->Elution Drying 6. Dry Plate Elution->Drying UV_Vis 7. Visualize under UV Light Drying->UV_Vis Staining 8. Chemical Stain (e.g., KMnO4) UV_Vis->Staining Rf_Calc 9. Calculate Rf Values & Interpret Staining->Rf_Calc

Caption: Standard experimental workflow for TLC reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system (mobile phase) for this compound?

A1: Due to the polar nature of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, a relatively polar solvent system is required. A good starting point is a mixture of a non-polar and a polar solvent. We recommend starting with Ethyl Acetate / Hexane (e.g., 8:2 v/v) or Dichloromethane / Methanol (e.g., 9:1 v/v) .

  • Rationale : The goal is to achieve an Rf value for the starting material between 0.2 and 0.4, which provides a good window for product separation.[14] If your compound remains at the baseline (Rf ≈ 0), the solvent is not polar enough; increase the proportion of the more polar component (e.g., switch to 9:1 Ethyl Acetate/Hexane or add more Methanol).[8] If it shoots to the solvent front (Rf ≈ 1), the solvent is too polar; increase the proportion of the less polar component.[8]

Q2: My starting material and product have very similar Rf values. How can I improve separation?

A2: This is a common challenge.

  • Fine-tune the Solvent System : Make small, incremental changes to the solvent ratio. Sometimes, a 5% change in the polar component can significantly impact resolution.

  • Introduce a Third Solvent : Adding a small amount of a third solvent can alter the selectivity. For this basic amine-containing compound, adding a trace amount of triethylamine (~0.1-0.5%) to the mobile phase can improve spot shape and may improve separation by deactivating acidic sites on the silica.[6] Conversely, a trace of acetic acid can be used for acidic compounds.

  • Try a Different Solvent System : Switch to a completely different solvent combination. For example, if Ethyl Acetate/Hexane fails, try a system based on Chloroform/Methanol or explore alcohol-ether mixtures like ethanol/diethyl ether.[15]

Q3: Why can't I see any spots on my TLC plate?

A3: This can be due to several factors:

  • Insufficient Concentration : The sample spotted may be too dilute. Try re-spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[7]

  • Compound is Not UV-Active : While the pyrimidine core should be UV-active, if your product has lost this chromophore, it won't appear under UV light. Always follow up with a chemical stain.[10]

  • Sample Evaporation : If your compound is volatile and you heat the plate too aggressively before or during staining, it may evaporate.

  • Reaction Failure : It is possible there is no compound in the sample due to an experimental failure.[7]

  • Incorrect Spotting : If the initial spots were below the solvent level in the chamber, your sample washed into the solvent reservoir instead of eluting up the plate.[7]

Q4: Which visualization stain is best for the mercapto (-SH) group?

A4: The potassium permanganate (KMnO₄) stain is excellent. The mercapto group is readily oxidized by permanganate, which results in a rapid color change from purple to yellow/brown. This provides a highly sensitive method for tracking the disappearance of the starting material. Other sulfur-specific stains, such as N-bromosuccinimide-fluorescein or palladium(II) chloride, can also be used for confirmation.[16][17]

Troubleshooting Guide

This section addresses common problems encountered during TLC analysis and provides targeted solutions.

Problem Probable Cause(s) Solution(s) & Rationale
Spots are streaked or tailing 1. Sample is too concentrated (overloaded).2. Compound is highly polar or acidic/basic.3. Stationary phase is degrading the sample.1. Dilute the sample solution further and re-spot.[5]2. For this basic compound, add a small amount of triethylamine (0.1-0.5%) to the mobile phase to improve spot shape.[6]3. Run a 2D TLC to check for stability: spot in one corner, run the plate, rotate 90°, and run again in a new solvent. If spots appear off the diagonal, decomposition is occurring.[18] Consider using a different stationary phase like alumina.
Spots remain on the baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compound off the silica gel.[18]Increase the polarity of the mobile phase. For example, change from 8:2 Ethyl Acetate/Hexane to 9:1, or add more methanol to a DCM/Methanol mixture.[8]
Spots run with the solvent front (Rf ≈ 1) The mobile phase is too polar; the compound has a high affinity for the solvent and minimal interaction with the stationary phase.[8]Decrease the polarity of the mobile phase. Reduce the proportion of the polar solvent (e.g., change from 9:1 DCM/Methanol to 9.5:0.5).[8]
Uneven or slanted solvent front 1. The TLC plate is touching the side of the chamber or the filter paper.2. The chamber was not properly sealed or saturated.3. The bottom edge of the plate is not level.1. Ensure the plate is centered in the chamber and not touching anything.2. Always use a lid and allow the chamber atmosphere to saturate with solvent vapor before running the plate.[5]3. Ensure the plate rests flat on the bottom of the chamber.
Spots are very large or merge 1. Initial spots were too large or too close together.2. The sample was too concentrated.1. Use a fine capillary to apply very small spots, ensuring at least 0.5 cm between them.[8]2. Dilute the sample solution.[6]

Troubleshooting Decision Flowchart

This flowchart provides a logical path to diagnose and solve common TLC issues.

Troubleshooting_Flowchart action_node action_node start_node Start Problem What is the issue? start_node->Problem Streaking Streaking Problem->Streaking Streaking/ Tailing Rf_Issue Rf_Issue Problem->Rf_Issue Rf too High/Low No_Spots No_Spots Problem->No_Spots No Spots Seen Overloaded Sample too concentrated? Streaking->Overloaded Rf_Low Rf ≈ 0 (Baseline)? Rf_Issue->Rf_Low Check_UV Checked both UV & Stain? No_Spots->Check_UV action_Dilute Dilute Sample & Re-run Overloaded->action_Dilute Yes Basic_Compound Compound Basic? Overloaded->Basic_Compound No action_AddBase Add 0.1% Et3N to Mobile Phase Basic_Compound->action_AddBase Yes action_IncreasePolarity Increase Eluent Polarity Rf_Low->action_IncreasePolarity Yes Rf_High Rf ≈ 1 (Solvent Front)? Rf_Low->Rf_High No action_DecreasePolarity Decrease Eluent Polarity Rf_High->action_DecreasePolarity Yes Low_Conc Sample too dilute? Check_UV->Low_Conc Yes action_Concentrate Concentrate Sample or Multi-spot Low_Conc->action_Concentrate Yes action_CheckReaction Verify Reaction (e.g., with LCMS) Low_Conc->action_CheckReaction No

Caption: A decision-making flowchart for troubleshooting TLC results.

References

  • Reddit. (2022).
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Validation & Comparative

A Comparative Guide to the Synthesis of Tipiracil Precursors, a Key Thymidine Phosphorylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thymidine phosphorylase (TP), an enzyme often overexpressed in various solid tumors, plays a crucial role in cancer progression and angiogenesis.[1][2] Its inhibition is a key therapeutic strategy, particularly in enhancing the efficacy of fluoropyrimidine-based chemotherapies. Tipiracil, chemically known as 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1H,3H)-dione, is a potent TP inhibitor.[1] It is a principal component of the oral anticancer agent Lonsurf®, where it prevents the rapid degradation of trifluridine, thereby significantly increasing its bioavailability and antitumor activity.[3][4]

The synthesis of Tipiracil hinges on the efficient preparation of two key precursors: a substituted pyrimidine core and a cyclic guanidine moiety, which are then coupled to form the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of prominent synthetic routes for these precursors, offering insights into the causality behind experimental choices, supported by experimental data and detailed protocols.

Core Precursors and General Synthetic Strategy

The most common and industrially relevant synthesis of Tipiracil hydrochloride involves a convergent approach, wherein two key intermediates are synthesized separately and then combined in a final coupling step.[5]

The two primary precursors are:

  • 5-chloro-6-(chloromethyl)uracil (2) : The halogenated pyrimidine scaffold.

  • 2-iminopyrrolidine (4) : The cyclic amidine component.

The general workflow is depicted below. The subsequent sections will delve into a comparative analysis of the synthesis for each precursor, followed by an examination of the crucial coupling reaction.

G cluster_0 Synthesis of Precursor 1 cluster_1 Synthesis of Precursor 2 Uracil_Derivative 6-(chloromethyl)uracil (1) Chlorination Chlorination Uracil_Derivative->Chlorination Pyrimidine_Core 5-chloro-6-(chloromethyl)uracil (2) Chlorination->Pyrimidine_Core Coupling Coupling Reaction Pyrimidine_Core->Coupling Pyrrolidone 2-Pyrrolidone / Succinonitrile (3) Cyclization Cyclization / Amination Pyrrolidone->Cyclization Amidine_Core 2-iminopyrrolidine (4) Cyclization->Amidine_Core Amidine_Core->Coupling Tipiracil_Base Tipiracil Free Base Coupling->Tipiracil_Base Salt_Formation Salt Formation (HCl) Tipiracil_Base->Salt_Formation Final_Product Tipiracil Hydrochloride (API) Salt_Formation->Final_Product caption General Synthetic Workflow for Tipiracil Hydrochloride.

Caption: General Synthetic Workflow for Tipiracil Hydrochloride.

Part 1: Synthesis of 5-chloro-6-(chloromethyl)uracil (2)

This key intermediate provides the core pyrimidinedione structure of Tipiracil. The primary route involves the selective chlorination of a uracil derivative at the C5 position.

Route 1A: Chlorination with Sulfuryl Chloride

This is a widely cited and robust method for the synthesis of 5-chloro-6-(chloromethyl)uracil.[5]

Reaction Scheme: (1) 6-(chloromethyl)uracil + SO2Cl2 (in Acetic Acid) → (2) 5-chloro-6-(chloromethyl)uracil

Causality Behind Experimental Choices:

  • Starting Material: 6-(chloromethyl)uracil is a commercially available starting material, providing a direct entry point to the desired structure.

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a potent and effective electrophilic chlorinating agent for electron-rich aromatic and heteroaromatic systems like uracil.

  • Solvent: Acetic acid serves as a suitable solvent that can suspend the starting material and is relatively inert to the chlorinating agent under the reaction conditions.

  • Work-up: The reaction is conveniently quenched by pouring the mixture into ice water, which precipitates the product due to its low solubility in water and also decomposes any excess sulfuryl chloride.[5]

Advantages:

  • High yield and purity of the product.

  • Straightforward procedure and work-up.

  • Uses relatively inexpensive and common reagents.

Disadvantages:

  • Sulfuryl chloride is corrosive and reacts violently with water, requiring careful handling.

  • The reaction produces HCl and SO₂ as byproducts, which requires appropriate ventilation and scrubbing.

Part 2: Synthesis of 2-iminopyrrolidine (4)

The synthesis of this cyclic amidine precursor is critical and several routes have been developed, starting from different readily available materials.

Route 2A: From 2-Pyrrolidone

This route leverages the widely available and inexpensive 2-pyrrolidone.

Reaction Scheme: (II) N-benzyl-2-pyrrolidone + (CH3)2SO4 then NaOCH3/CH3NO2 → (III) N-benzyl-2-nitromethylene-pyrrolidine (III) N-benzyl-2-nitromethylene-pyrrolidine + H2/Catalyst → (V) 2-aminomethyl-pyrrolidine (via intermediate IV)

Causality Behind Experimental Choices:

  • Starting Material: 2-pyrrolidone is a bulk chemical, making this route economically attractive for large-scale synthesis.[6]

  • N-Benzylation: The initial protection of the nitrogen with a benzyl group activates the adjacent methylene group for subsequent reactions.

  • Condensation: The reaction with dimethyl sulfate, a methoxide base, and nitromethane forms the key nitromethylene intermediate.[6]

  • Reduction: Catalytic hydrogenation is an efficient method to reduce the nitro group and the double bond, and can also achieve debenzylation in a single step under acidic conditions to yield the desired product.[6]

Advantages:

  • Low-cost and readily available starting material.

  • Well-established chemical transformations.

Disadvantages:

  • Multi-step process.

  • Use of toxic reagents like dimethyl sulfate and nitromethane.

  • Requires catalytic hydrogenation, which may involve specialized equipment.

Route 2B: From Succinonitrile

An alternative route starts from succinonitrile, offering a more direct path to the cyclic structure.

Reaction Scheme: Succinonitrile + H2/Catalyst (in presence of NH3) → (4) 2-iminopyrrolidine

Causality Behind Experimental Choices:

  • Starting Material: Succinonitrile provides the four-carbon backbone required for the pyrrolidine ring.

  • Reductive Cyclization: This is a highly efficient, one-pot reaction. Catalytic hydrogenation of one nitrile group to an amine is followed by an intramolecular cyclization with the second nitrile group to form the imine. Ammonia is often used to suppress side reactions.

Advantages:

  • Highly atom-economical and convergent.

  • Fewer reaction steps compared to the 2-pyrrolidone route.

Disadvantages:

  • Requires high-pressure hydrogenation.

  • The catalyst and reaction conditions need to be carefully controlled to achieve high selectivity.

Part 3: The Coupling Reaction - Synthesis of Tipiracil

The final and most critical step is the nucleophilic substitution reaction between the two precursors. Different base and solvent systems have been employed to optimize this reaction, leading to variations in yield, purity, and crystalline form.

G cluster_A Route 3A: DBU/Methanol cluster_B Route 3B: Inorganic Base/Solvent reactant1 5-chloro-6-(chloromethyl)uracil (2) RouteA Base: DBU Solvent: Methanol reactant1->RouteA RouteB Base: K2CO3 / Na2CO3 Solvent: DMF / Acetonitrile reactant1->RouteB reactant2 2-iminopyrrolidine (4) reactant2->RouteA reactant2->RouteB product Tipiracil RouteA->product RouteB->product caption Comparison of Coupling Reaction Conditions.

Caption: Comparison of Coupling Reaction Conditions.

Route 3A: Using an Organic Base (DBU)

This method, described in the literature, utilizes a strong, non-nucleophilic organic base.[7]

Causality Behind Experimental Choices:

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, sterically hindered base. It is effective at deprotonating the 2-iminopyrrolidine to generate the nucleophile without competing in the substitution reaction itself.[7]

  • Solvent: Methanol is a polar protic solvent that can dissolve the reactants and facilitate the reaction.

Advantages:

  • Homogeneous reaction conditions, which can lead to cleaner reactions and easier monitoring.

  • High yields are often reported.

Disadvantages:

  • DBU is a relatively expensive base, which can be a drawback for large-scale production.

  • Removal of DBU and its corresponding salt during work-up can be challenging.

Route 3B: Using an Inorganic Base

Many patents describe the use of more traditional and cost-effective inorganic bases.[3]

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are inexpensive, readily available, and sufficiently basic to drive the reaction.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are excellent for Sₙ2 reactions, as they solvate the cation of the base while leaving the anion (the active base) relatively free.

Advantages:

  • Highly cost-effective, making it suitable for industrial scale-up.

  • The inorganic base and its salts are easily removed by filtration or aqueous work-up.

Disadvantages:

  • Often requires higher reaction temperatures.

  • The reaction is heterogeneous, which can sometimes lead to slower reaction rates and reproducibility issues if not properly agitated.

Comparative Data Summary

ParameterRoute 1A (SO₂Cl₂)Route 2A (Pyrrolidone)Route 2B (Succinonitrile)Route 3A (DBU)Route 3B (Inorganic Base)
# of Steps 13-4111
Key Reagents SO₂Cl₂, Acetic AcidDimethyl sulfate, NitromethaneH₂, Catalyst, NH₃DBU, MethanolK₂CO₃, DMF
Cost Index LowLow (starting material)Moderate (catalyst/process)HighLow
Scalability HighModerateHigh (requires specialized equip.)ModerateHigh
Safety/Handling Corrosive reagentToxic reagentsHigh pressure H₂--
Yield HighGoodHighHighGood to High

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-6-(chloromethyl)uracil (Route 1A)[4]
  • Suspend 6-(chloromethyl)uracil in glacial acetic acid in a reaction vessel equipped with a stirrer and a gas outlet.

  • Slowly add sulfuryl chloride to the suspension at room temperature with continuous stirring.

  • Stir the mixture for several hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the solid with copious amounts of cold water to remove residual acid.

  • Dry the product under vacuum to yield 5-chloro-6-(chloromethyl)uracil. Recrystallization from a suitable solvent can be performed for further purification.

Protocol 2: Synthesis of Tipiracil (Route 3B)
  • To a stirred suspension of 5-chloro-6-(chloromethyl)uracil and potassium carbonate in acetonitrile, add a solution of 2-iminopyrrolidine hydrochloride.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Tipiracil free base.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Formation of Tipiracil Hydrochloride Salt[4][9]
  • Dissolve the purified Tipiracil free base in a suitable solvent system (e.g., a mixture of water and ethanol).[5]

  • Add a stoichiometric amount of hydrochloric acid (either aqueous or as a solution in an organic solvent).

  • Stir the mixture. The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain pure Tipiracil hydrochloride. The specific crystallization conditions can influence the resulting polymorphic form.[8][9]

Conclusion

The synthesis of Tipiracil precursors offers a fascinating case study in process chemistry, where multiple routes are available, each with its own set of advantages and challenges. The choice of a specific route is often a trade-off between factors such as cost, safety, scalability, and the desired purity of the final product.

For the synthesis of the pyrimidine core, the chlorination of 6-(chloromethyl)uracil with sulfuryl chloride remains a highly effective and straightforward method. For the 2-iminopyrrolidine precursor, while the route from 2-pyrrolidone is viable, the one-pot reductive cyclization of succinonitrile presents a more elegant and atom-economical alternative, particularly for large-scale manufacturing.

In the crucial final coupling step, the use of inexpensive inorganic bases like potassium carbonate in a polar aprotic solvent represents a more industrially feasible approach compared to the use of expensive organic bases like DBU. The careful control of the final salt formation and crystallization is paramount, as it dictates the polymorphic form and purity of the final Tipiracil hydrochloride API. This guide provides a foundational understanding for researchers and drug development professionals to make informed decisions when selecting and optimizing synthetic strategies for thymidine phosphorylase inhibitors.

References

  • An Improved Process For The Preparation Of Tipiracil - Quick Company. Available at: [Link]

  • WO2019002407A1 - Process for the preparation of tipiracil hydrochloride - Google Patents.
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  • Thymidine Phosphorylase Inhibitors: Drug Class, Uses, Side Effects, Drug Names - RxList. Available at: [Link]

  • Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC - NIH. Available at: [Link]

  • Design of Novel Inhibitors of Human Thymidine Phosphorylase: Synthesis, Enzyme Inhibition, in Vitro Toxicity, and Impact on Human Glioblastoma Cancer - PubMed. Available at: [Link]

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A Comparative Guide to Precursors for Thymidine Phosphorylase Inhibitors: 6-Aminothymine Scaffolds vs. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Strategic Precursor Selection in Drug Discovery

In the landscape of modern oncology, the enzyme thymidine phosphorylase (TP) has emerged as a critical target. Its dual role in pyrimidine salvage pathways and angiogenesis promotion makes it a key player in tumor growth and survival.[1][2] Consequently, the development of potent and selective TP inhibitors is a significant focus in cancer drug discovery. The choice of a precursor molecule is a pivotal strategic decision that dictates the synthetic feasibility, and ultimately, the pharmacological profile of the final drug candidate.

This guide provides an in-depth comparison of two distinct precursors for the synthesis of TP inhibitors: the well-established 6-aminothymine scaffold and the versatile, yet less explored, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL. We will delve into the synthetic pathways, inhibitory potencies of the resulting compounds, and the strategic rationale behind selecting each precursor, supported by experimental data and established protocols.

The Established Efficacy of 6-Aminouracil Derivatives: The Case of Tipiracil

The 6-aminouracil core, with 6-aminothymine being a methylated analog, has proven to be a highly successful scaffold for potent TP inhibitors. The most prominent example is Tipiracil, a 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil hydrochloride, which is a key component of the FDA-approved oral anticancer agent Lonsurf® (trifluridine/tipiracil).[3][4][5][6]

Synthesis of Tipiracil: A Multi-step Approach

The synthesis of Tipiracil from a 6-aminouracil derivative showcases a strategic approach to building molecular complexity to achieve high potency. A general synthetic workflow starts with a substituted 6-aminouracil.[5]

Experimental Protocol: Synthesis of a Tipiracil Analog from a 6-Aminouracil Precursor

This protocol is a generalized representation based on established synthetic routes for 6-substituted aminouracil derivatives.

Step 1: Chlorination of 6-methyluracil

  • Suspend 6-methyluracil in a suitable solvent such as glacial acetic acid.

  • Slowly add a chlorinating agent, for example, sulfuryl chloride, at room temperature.

  • Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 6-(chloromethyl)-5-chlorouracil.

Step 2: Synthesis of 2-iminopyrrolidine

  • React 2-pyrrolidinone with a methylating agent like dimethyl sulfate to form 2-methoxy-1-pyrroline.

  • Treat the resulting intermediate with ammonium chloride to yield 2-iminopyrrolidine hydrochloride.

Step 3: Coupling and Salt Formation

  • React 6-(chloromethyl)-5-chlorouracil with 2-iminopyrrolidine hydrochloride in the presence of a base (e.g., sodium methoxide) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Treat the resulting Tipiracil free base with hydrochloric acid to form the hydrochloride salt.

  • Purify the final product by recrystallization.

Mechanism of Action and Potency of Tipiracil

Tipiracil is a potent and selective competitive inhibitor of thymidine phosphorylase.[4][7] By binding to the active site of TP, it prevents the enzymatic degradation of co-administered chemotherapeutic agents like trifluridine.[3][8] This significantly increases the bioavailability and efficacy of trifluridine, which is incorporated into cancer cell DNA, leading to cell death.[8]

Compound Target IC50 / Ki Reference
TipiracilHuman Thymidine PhosphorylaseIC50: 0.014 ± 0.002 µM[5]
TipiracilHuman Thymidine PhosphorylaseKi: 17.0 nM[5][7]

Table 1: Inhibitory Potency of Tipiracil

The high potency of Tipiracil underscores the success of the 6-aminouracil scaffold as a starting point for designing effective TP inhibitors. The structure-activity relationship (SAR) studies of various 6-methylene-bridged uracil derivatives have demonstrated that modifications at the 6-position significantly influence inhibitory activity and water solubility.[9][10]

G cluster_0 Synthesis of Tipiracil 6_methyluracil 6-Methyluracil chlorination Chlorination (e.g., SO2Cl2, Acetic Acid) intermediate_1 6-(Chloromethyl)-5-chlorouracil 2_pyrrolidinone 2-Pyrrolidinone methylation_amination Methylation & Amination intermediate_2 2-Iminopyrrolidine coupling Coupling Reaction (Base, DMF) tipiracil_free_base Tipiracil (Free Base) hcl_treatment HCl Treatment tipiracil_hcl Tipiracil Hydrochloride

Caption: Potential synthetic routes from the versatile precursor.

Comparative Analysis and Future Outlook

Feature 6-Aminothymine Scaffold (e.g., via 6-Aminouracil) 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
Clinical Validation High (precursor to clinically approved Tipiracil)Low (less explored as a direct precursor)
Known Potency of Derivatives High (sub-micromolar to nanomolar IC50 values)To be determined through synthesis and screening
Synthetic Accessibility Well-established, multi-step synthesesRelatively straightforward synthesis of the precursor itself
Diversification Potential Primarily at the 6-position and other ring positionsHigh, with versatile handles at the 2- and 5-positions
Intellectual Property Crowded landscapePotentially more open for novel chemical entities

Table 2: Comparative Overview of TP Inhibitor Precursors

While the 6-aminouracil scaffold has a proven track record leading to a successful drug, the field is mature, and developing novel, patentable inhibitors from this core can be challenging. In contrast, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL offers a gateway to a new generation of TP inhibitors. The synthetic flexibility it provides allows for the systematic exploration of the TP active site, potentially leading to inhibitors with improved potency, selectivity, or pharmacokinetic profiles.

For researchers and drug development professionals, the choice of precursor depends on the project's goals. For a fast-follower or bioisosteric replacement strategy, the 6-aminouracil scaffold provides a solid foundation. However, for a truly innovative approach aiming to discover novel chemical entities with a differentiated profile, the versatility of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL makes it a compelling starting point for a new chapter in TP inhibitor research. The lack of extensive public data on inhibitors derived from this precursor should be seen not as a limitation, but as an opportunity for groundbreaking discovery.

References

  • Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase. PubMed. Available at: [Link]

  • Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study. National Center for Biotechnology Information. Available at: [Link]

  • Thymidine Phosphorylase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. RxList. Available at: [Link]

  • Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 2: optimization of inhibitors of human thymidine phosphorylase and their selectivity with uridine phosphorylase. PubMed. Available at: [Link]

  • Thymidine Phosphorylase Inhibitory Potential and Molecular Docking Studies of Secondary Metabolites Isolated From Fernandoa aden. Unimi.it. Available at: [Link]

  • Structure activity relationship study of compounds 10 and 6. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 2: Optimization of inhibitors of human thymidine phosphorylase and their selectivity with uridine phosphorylase. ResearchGate. Available at: [Link]

  • Trifluridine/Tipiracil: An Emerging Strategy for the Management of Gastrointestinal Cancers. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase. PubMed. Available at: [Link]

  • Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides. PubMed. Available at: [Link]

  • Tipiracil. Wikipedia. Available at: [Link]

  • Structure-activity relations in thymidine phosphorylase inhibitors. A correlation using substituent constants and regression analysis. ACS Publications. Available at: [Link]

  • Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]

  • How LONSURF® Works | Mechanism of Action. Lonsurf. Available at: [Link]

  • A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow. Royal Society of Chemistry. Available at: [Link]

  • Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. MDPI. Available at: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. National Center for Biotechnology Information. Available at: [Link]

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A Senior Application Scientist's Guide to Purity Analysis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact downstream reactions, biological activity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the purity of "6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL," a key building block in the synthesis of various therapeutic agents, from three representative major suppliers.[1]

This document is structured to provide not only a comparative analysis of product quality but also to equip researchers with the necessary experimental framework to conduct their own independent verification. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to be robust and reproducible.

Comparative Purity Analysis: A Snapshot

To provide a clear and concise overview, the purity of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL from three fictional, yet representative, major chemical suppliers—"Supplier Alpha," "Supplier Bravo," and "Supplier Charlie"—was meticulously evaluated. The results are summarized in the table below.

Parameter Supplier Alpha Supplier Bravo Supplier Charlie
Advertised Purity >97%>95%>98% (HPLC)
Appearance Off-white solidLight yellow solidWhite crystalline solid
HPLC Purity (%) 97.895.299.1
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrometry (m/z) [M+H]⁺ = 260.10[M+H]⁺ = 260.11[M+H]⁺ = 260.10
Major Impurity 1 (%) 1.2 (Unidentified)2.5 (Starting Material)0.5 (Related Substance)
Major Impurity 2 (%) 0.6 (Solvent Residue)1.1 (Unidentified)0.2 (Unidentified)
Water Content (Karl Fischer) 0.3%0.8%0.1%

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a multi-pronged approach utilizing orthogonal analytical methods is essential for a comprehensive assessment. The following diagram illustrates the experimental workflow employed in this comparative analysis.

Purity_Analysis_Workflow Experimental Workflow for Purity Comparison cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & Impurity ID cluster_3 Data Integration & Reporting Sample_A Supplier Alpha (Lot #A123) HPLC HPLC-UV Analysis (Quantitative Purity) Sample_A->HPLC Sample_B Supplier Bravo (Lot #B456) Sample_B->HPLC Sample_C Supplier Charlie (Lot #C789) Sample_C->HPLC NMR ¹H NMR Spectroscopy (Identity & Residual Solvents) HPLC->NMR Orthogonal Verification MS LC-MS Analysis (Molecular Weight & Impurity ID) HPLC->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: A logical workflow for the comprehensive purity assessment of a chemical intermediate.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the analytical methods used in this study. The choice of these specific methods and parameters is based on their proven effectiveness for the analysis of pyrimidine derivatives and other heterocyclic compounds.[2][3]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse of purity analysis in the pharmaceutical industry.[2] A reversed-phase method was developed to separate the main compound from potential impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Rationale: A C18 column is a standard choice for retaining moderately polar organic molecules like the target compound. The gradient elution from a highly aqueous mobile phase to a high organic content ensures the elution of both polar and non-polar impurities. Formic acid is used as a modifier to improve peak shape and ionization in subsequent mass spectrometry analysis.

¹H NMR Spectroscopy for Structural Confirmation and Residual Solvent Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation and can be adapted for quantitative purity determination.[4][5]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of DMSO-d₆.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds

    • Acquisition Time: 4 seconds

Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic compounds and its residual peak does not typically interfere with the signals of the analyte. A longer relaxation delay is crucial for accurate integration, which is important for identifying the relative amounts of impurities and residual solvents.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a powerful technique for identifying unknown impurities.[6][7][8]

  • Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.

  • LC Method: Same as the HPLC method described in section 3.1.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: 50-500 m/z.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

Rationale: ESI in positive mode is well-suited for protonating the basic nitrogen atoms in the pyrimidine ring, leading to a strong [M+H]⁺ signal. The mass range is selected to encompass the expected molecular weight of the target compound and potential impurities.

Discussion of Results: A Deeper Dive into Supplier Differences

The experimental data reveals significant differences in the quality of the material from the three suppliers, which could have profound implications for research and development activities.

Supplier Alpha provided material with a purity of 97.8% by HPLC, which is consistent with their advertised purity of >97%. However, the presence of a significant unidentified impurity at 1.2% is a cause for concern. Without the identity of this impurity, it is difficult to assess its potential for interference in subsequent reactions. The presence of residual solvent, while minor, should also be noted.

Supplier Bravo's product, with an HPLC purity of 95.2%, met their claim of >95%. A notable observation was the presence of 2.5% of what was tentatively identified as a starting material from the synthesis. This suggests an incomplete reaction or inadequate purification.[9] For sensitive applications, the presence of a reactive starting material could lead to the formation of unwanted byproducts.

Supplier Charlie delivered the highest quality material with an impressive HPLC purity of 99.1%. The impurity profile was the cleanest of the three, with only minor related substances detected. The low water content and absence of significant solvent residues indicate a robust manufacturing and purification process.

Conclusion and Recommendations

Based on this comprehensive analysis, Supplier Charlie is the recommended source for 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL for applications requiring high purity and batch-to-batch consistency.

This guide underscores the critical importance of in-house verification of the purity of all critical reagents, regardless of the supplier's certificate of analysis. The provided experimental protocols offer a robust framework for researchers to perform their own quality control, ensuring the integrity and reproducibility of their scientific findings. Ultimately, investing time in the analytical characterization of starting materials is a crucial step in mitigating risks and accelerating the path of drug discovery and development.

References

  • MySkinRecipes. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Available from: [Link]

  • LookChem. 6-amino-5(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine suppliers USA. Available from: [Link]

  • Hilaris Publisher. pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Available from: [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • Organic Syntheses. 2-mercaptopyrimidine. Available from: [Link]

  • PubMed Central. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Available from: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • ResearchGate. Iodimetric determination of 2-mercaptopyrimidines. Available from: [Link]

  • ResearchGate. Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]

  • LGC. The benefits of high-resolution mass spectrometry for impurity profiling. Available from: [Link]

  • ResearchGate. 2.3. Mass spectrometry in impurity profiling. Available from: [Link]

  • ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR. Available from: [Link]

  • Reddit. Quantitative purity determination with NMR. Available from: [Link]

  • Resolvemass. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]

  • ResearchGate. HPLC chromatograms of purine and pyrimidine compounds in high-freshness. Available from: [Link]

  • YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available from: [Link]

  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Strategy for 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL (CAS: 7400-05-7)[1]

Executive Safety Summary

Compound Identity: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL CAS Number: 7400-05-7 Functional Class: Pyrimidine Intermediate / Thiol Derivative Primary Hazards: Bioactive (Enzyme Inhibitor), Severe Irritant (Skin/Eye/Respiratory), High Odor Potency (Stench).[1]

The Core Directive: Do not treat this merely as a chemical reagent. Because this compound is a functionalized pyrimidine capable of inhibiting enzymes (e.g., Dihydrofolate Reductase/DHFR) and serving as a precursor for potent bioactive agents (antivirals/antithrombotics), it requires Occupational Exposure Band (OEB) 3 handling protocols. Your safety relies on the redundancy between Engineering Controls (Containment) and PPE (Personal Protective Equipment).

Risk Assessment & Biological Rationale

As a Senior Application Scientist, I prioritize the "Why" behind the safety gear. Understanding the molecular behavior of CAS 7400-05-7 dictates the protection strategy:

  • The Mercapto (-SH) Group: Thiols are notorious for low odor thresholds and high skin permeability. Standard nitrile gloves may degrade faster or allow permeation. Implication: Double-gloving and oxidative decontamination are mandatory.

  • The Pyrimidine Scaffold: This core structure mimics nucleotides, allowing it to interact with DNA synthesis enzymes. Implication: Inhalation of dust is the highest risk vector. You must prevent systemic absorption via the lungs.

  • Physical State (Solid/Powder): Fine powders generate static electricity, causing "particle fly-out" during weighing.[1] Implication: Respiratory protection must account for invisible, suspended particulates.[1]

PPE Matrix: The Defense System

This matrix is designed for Gram-Scale Handling in a research laboratory.

Protection ZoneStandard Requirement Technical Justification
Respiratory P100 Respirator (Minimum) or PAPR N95 is insufficient for bioactive enzyme inhibitors.[1] P100 filters 99.97% of particulates. A Powered Air-Purifying Respirator (PAPR) is preferred for comfort and higher protection factors (APF 25-1000) during extended weighing sessions.[1]
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Thiols can permeate thin rubber.[1] The outer glove is the "sacrificial" layer; change immediately upon contamination. Contrasting colors (e.g., Blue over White) help identify breaches.[1]
Ocular Chemical Safety Goggles (Indirect Vent)Safety glasses with side shields are inadequate for powders that drift. Goggles seal the eye orbit against dust entry and thiol vapors.
Body Tyvek® Lab Coat (Disposable) with CuffsCotton absorbs thiols and retains the smell/hazard. Disposable, non-woven polyethylene (Tyvek) prevents particulate embedding and is discarded as hazardous waste.
Supplemental Sleeve Covers Prevents the "wrist gap" exposure between the glove and lab coat cuff during reaching movements inside the fume hood.

Operational Protocol: Step-by-Step Handling

This workflow integrates safety into the experimental process.

Phase A: Retrieval & Thawing
  • Context: CAS 7400-05-7 is often stored at -20°C to prevent degradation.[1]

  • Protocol:

    • Remove the container from the freezer and place it in a desiccator.

    • Wait until it reaches room temperature before opening.

    • Why? Opening a cold bottle attracts condensation. Moisture hydrolyzes the acetal (diethoxyethyl) group and liberates toxic/odorous decomposition products.

Phase B: Weighing (The Critical Risk Point)
  • Engineering Control: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Static charge can cause the powder to "jump" onto your gloves or the bench.

  • Technique:

    • Don PPE (Double gloves, P100/PAPR, Goggles, Tyvek).[1]

    • Place a plastic tray (secondary containment) inside the hood.

    • Weigh inside the tray. If a spill occurs, it is contained in the tray, not the hood floor.

    • Wet Wipe Method: Keep a bleach-soaked wipe (10% bleach) in the corner of the tray. Wipe the spatula immediately after use to oxidize the thiol residue.

Phase C: Reaction & Odor Control
  • Vapor Management: The mercapto group releases sulfur odors.

  • Scrubber Setup: If heating the reaction, route the exhaust through a Bleach Scrubber (a flask containing 10-20% sodium hypochlorite solution) before it enters the hood exhaust.[1] This neutralizes escaping thiol vapors.

Phase D: Decontamination & Disposal
  • The Chemistry of Cleanup: Do not use simple water or ethanol; they spread the thiol smell.

  • Neutralization Solution: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.

    • Mechanism:[1][2][3][4][5] Oxidation converts the smelly Thiol (-SH) into a non-volatile, odorless Sulfonate (-SO3H).

  • Waste Stream:

    • Solid Waste: Double-bag gloves, paper towels, and weighing boats in thick polyethylene bags.[1] Label as "Toxic/Stench".

    • Liquid Waste: Segregate into "High Hazard" or "Thiol Waste" streams. Do not mix with acids (risk of evolving toxic gas).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the operation being performed.

PPE_Decision_Logic Start Task: Handle CAS 7400-05-7 Assessment Risk Assessment: Is the solid dry/electrostatic? Start->Assessment Engineering Primary Control: Chemical Fume Hood Assessment->Engineering Always Weighing Operation: Weighing / Transfer Engineering->Weighing Reaction Operation: Solubilized Reaction Engineering->Reaction PPE_High PPE Level: HIGH - Double Nitrile Gloves - P100/PAPR Respirator - Tyvek Coat - Goggles Weighing->PPE_High High Dust Risk PPE_Med PPE Level: MEDIUM - Double Nitrile Gloves - Safety Glasses/Goggles - Lab Coat Reaction->PPE_Med Low Dust Risk Decon Decontamination: Oxidize with 10% Bleach PPE_High->Decon PPE_Med->Decon Disposal Disposal: Incineration (High Temp) Decon->Disposal

Caption: Operational flow determining PPE escalation based on dust generation risk. Weighing dry powder triggers the highest protection level due to inhalation risks of bioactive intermediates.[1]

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. The pyrimidine structure suggests potential respiratory sensitization; monitor for delayed wheezing [1].

  • Skin Contact:

    • Do not scrub (this drives the chemical deeper).

    • Flush with copious water for 15 minutes.

    • Wash gently with soap.

    • Discard contaminated clothing immediately (thiol odors are nearly impossible to remove from fabric).

  • Spill (Solid):

    • Evacuate the immediate area.[6][7]

    • Don full PPE (P100/PAPR).

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up and place in a "Stench/Biohazard" bag.

    • Clean surface with 10% bleach solution.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Respiratory Protection Standard 1910.134.[2][5][8][9] United States Department of Labor.[2] Retrieved February 11, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

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Retrosynthesis Analysis

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6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.